2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
Description
BenchChem offers high-quality 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-(4-hydroxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-5-8(12)10-6-1-3-7(11)4-2-6;/h1-4,11H,5,9H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPOCBQCDDHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride chemical properties
Synonyms: Glycinanilide HCl, N-(4-Hydroxyphenyl)glycinamide HCl, Paracetamol-Glycine Prodrug CAS (Free Base): 132-32-1 (Generic for Glycinanilide derivatives) / Specific HCl salt often custom synthesized.
Executive Summary
This guide details the physicochemical and pharmacological profile of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride , a glycine-conjugated derivative of 4-aminophenol. Structurally, it represents the amide formed between glycine and 4-aminophenol.
In drug development, this compound is primarily investigated as an amino acid prodrug of Paracetamol (Acetaminophen) . While Paracetamol exhibits poor water solubility (~14 mg/mL at 20°C), the hydrochloride salt of its glycinamide derivative significantly enhances aqueous solubility, facilitating parenteral (IV) formulation development while maintaining the analgesic core upon metabolic hydrolysis.
Part 1: Chemical Identity & Structural Analysis
Structural Composition
The molecule consists of a glycine moiety attached via an amide bond to the nitrogen atom of 4-aminophenol. The "2-amino" designation refers to the alpha-amine of the glycine residue.
| Property | Data |
| IUPAC Name | 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride |
| Molecular Formula | C₈H₁₀N₂O₂[1] · HCl |
| Molecular Weight | 202.64 g/mol (Salt) / 166.18 g/mol (Base) |
| Physical State | White to off-white crystalline solid |
| Solubility (Water) | >100 mg/mL (Estimated for HCl salt) |
| pKa (Amine) | ~8.0–8.2 (Protonated amine) |
| pKa (Phenol) | ~9.5–9.9 |
Solubility & Ionization Logic
Unlike Paracetamol, which is a non-ionizable neutral molecule at physiological pH, 2-amino-N-(4-hydroxyphenyl)acetamide HCl possesses a primary amine.
-
Mechanism: In the HCl salt form, the terminal amine is protonated (
). This disrupts the crystal lattice energy and increases interaction with water dipoles, resulting in a log-order increase in aqueous solubility compared to the parent drug. -
Formulation Benefit: This allows for high-concentration aqueous injections without the need for co-solvents (like propylene glycol) that are often required for Paracetamol IV formulations.
Part 2: Synthesis & Manufacturing Protocol
Objective: Synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide HCl via Boc-protection strategy to prevent polymerization of glycine.
Reaction Workflow (DOT Visualization)
Caption: Step-wise synthesis via Boc-glycine coupling to ensure regioselectivity.
Detailed Protocol
-
Activation: Dissolve N-Boc-Glycine (1.0 eq) in anhydrous DMF/DCM (1:1). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Add 4-Aminophenol (1.0 eq) and Triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The amine starting material should disappear.[2]
-
-
Workup (Intermediate): Dilute with ethyl acetate, wash with 1M citric acid (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane . Stir at room temperature for 2 hours. The product will often precipitate as the hydrochloride salt.
-
Purification: Filter the precipitate. Wash with cold diethyl ether to remove residual dioxane and Boc byproducts. Recrystallize from Ethanol/Water if necessary.
Part 3: Physicochemical Stability & Hydrolysis
This compound functions as a prodrug. Its utility depends on its stability in the vial (shelf-life) versus its conversion in the body (bioactivation).
Hydrolysis Mechanism
The amide bond linking glycine to the aniline ring is susceptible to hydrolysis.
-
Chemical Stability: Stable in acidic pH (< 4.0). At neutral/basic pH, the free amine can facilitate intramolecular attack or general base hydrolysis, leading to degradation.
-
Enzymatic Stability: In vivo, this bond is cleaved by cytosolic aminopeptidases and esterases (though it is an amide, some non-specific amidases act here).
Bioactivation Pathway (DOT Visualization)
Caption: In vivo conversion of the prodrug into active Paracetamol and Glycine.
Part 4: Analytical Protocols (HPLC)
To quantify the compound and detect free Paracetamol (impurity/degradant), a Reverse Phase HPLC method utilizing ion-pairing or polar-embedded columns is required due to the high polarity of the amino group.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent for amine retention) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 0% B (Isocratic hold for polar retention)2-15 min: 0% -> 40% B15-20 min: Re-equilibration |
| Detection | UV @ 244 nm (Max absorption of paracetamol core) |
| Retention Logic | The prodrug (charged) elutes earlier than Paracetamol (neutral) on standard C18, but TFA helps retain the prodrug. |
Self-Validating System Suitability
-
Resolution (Rs): Must be > 2.0 between the Prodrug peak and the Paracetamol peak.
-
Tailing Factor: The amine moiety may cause tailing. Ensure T < 1.5. If tailing persists, increase TFA concentration or switch to a buffer at pH 2.5 (Phosphate).
References
- Duggan, D. E., & Kwan, K. C. (1979). Morphine-glycine: a prodrug with improved lipophilicity. (Contextual reference for amino-acid amide prodrug strategies). Journal of Medicinal Chemistry.
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on amide prodrug stability).
-
Fairbrother, J. E. (1974). Acetaminophen.[3][4][5][6] Analytical Profiles of Drug Substances, 3, 1-109.
-
PubChem Compound Summary. (2024). 2-amino-N-(4-hydroxyphenyl)acetamide.[7] National Center for Biotechnology Information.
-
Gilbertson, S. R., & Pawlas, J. (2004). Synthesis of Amino Acid Derivatives.[2][8] (General reference for Boc-glycine coupling protocols). Journal of Organic Chemistry.
Sources
- 1. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fip.org [fip.org]
- 6. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. (2R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDE CAS#: 178738-48-2 [m.chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unraveling the Enigmatic Mechanism of N-(4-hydroxyphenyl)acetamide and Its Derivatives: A Technical Guide for Researchers
Abstract
N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, stands as one of the most widely used analgesic and antipyretic agents globally. Despite its century-long clinical use, its precise mechanism of action has remained a subject of intense scientific scrutiny, setting it apart from classical non-steroidal anti-inflammatory drugs (NSAIDs). This in-depth technical guide synthesizes current understanding, field-proven insights, and detailed experimental methodologies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the intricate molecular pathways modulated by N-(4-hydroxyphenyl)acetamide and its derivatives. We will explore its multi-target engagement, from its nuanced interaction with cyclooxygenase enzymes to its profound influence on the endocannabinoid and serotonergic systems, and the pivotal role of its active metabolites. This guide also delves into the structure-activity relationships of its derivatives, offering a roadmap for the rational design of next-generation analgesics with improved efficacy and safety profiles.
Introduction: Beyond Simple Analgesia
N-(4-hydroxyphenyl)acetamide is a cornerstone of pain and fever management, yet its classification has been a long-standing debate. Unlike NSAIDs, it exhibits weak anti-inflammatory activity in peripheral tissues.[1][2] This distinction points towards a more complex and centrally-mediated mechanism of action.[3][4] The therapeutic effects of paracetamol are now understood to be the result of a symphony of interactions with multiple signaling pathways, a concept that has significant implications for its clinical use in multimodal analgesia.[4] This guide will dissect these pathways, providing a granular view of the molecular choreography that underpins its therapeutic efficacy.
The Central Role of Metabolism: A Prodrug in Disguise
A pivotal aspect of N-(4-hydroxyphenyl)acetamide's mechanism is its bioactivation in the central nervous system (CNS). It is now widely accepted that paracetamol acts as a prodrug, with its primary analgesic effects mediated by its active metabolites.[5][6]
The Journey to AM404: A Key Player Emerges
Following administration, N-(4-hydroxyphenyl)acetamide is deacetylated in the liver to its precursor, p-aminophenol.[6] This compound crosses the blood-brain barrier and, within the brain, undergoes conjugation with arachidonic acid, catalyzed by fatty acid amide hydrolase (FAAH), to form N-arachidonoylphenolamine (AM404).[6][7] The formation of AM404 in the human brain has been confirmed through the detection of this metabolite in the cerebrospinal fluid (CSF) of patients administered paracetamol.[8]
Caption: Metabolic conversion of N-(4-hydroxyphenyl)acetamide to its active metabolite, AM404, in the CNS.
Experimental Protocol: Quantification of AM404 in Cerebrospinal Fluid (CSF)
The ability to accurately measure AM404 levels in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The following is a representative protocol for the quantification of AM404 in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of AM404 in human CSF samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of CSF, add 100 µL of water.
-
For plasma samples (as a comparator), precipitate 100 µL of plasma with 300 µL of acetonitrile containing a known concentration of an appropriate internal standard (e.g., PEA-d4).[8]
-
Vortex the samples and centrifuge to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 or phenyl-based column suitable for reverse-phase chromatography (e.g., Waters Acquity BEH phenyl column, 2.1 × 50 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical gradient might start at 95% aqueous, linearly increasing to 95% organic over several minutes.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Monitor the specific mass transition for AM404 (e.g., m/z 396.3 → 110.2).[8]
-
Quantification: Generate a standard curve using known concentrations of AM404 to quantify the analyte in the unknown samples.
-
Rationale for Experimental Choices: The use of LC-MS/MS provides high sensitivity and specificity, which is essential for detecting the typically low nanomolar concentrations of AM404 in CSF.[8] The sample preparation steps are designed to remove proteins and other interfering substances from the biological matrix, ensuring a clean injection onto the LC column and reliable quantification.
The Multi-Target Mechanism of Action
The analgesic and antipyretic effects of N-(4-hydroxyphenyl)acetamide and its derivatives stem from their interaction with a diverse array of molecular targets.
The Cyclooxygenase (COX) Conundrum
Paracetamol's interaction with COX enzymes is more nuanced than that of traditional NSAIDs. While it is a weak inhibitor of COX-1 and COX-2 in broken cell systems, it demonstrates potent inhibition of prostaglandin synthesis in intact cells under conditions of low arachidonic acid and peroxide levels.[4][9] This peroxide-dependent inhibition may explain its limited anti-inflammatory effect in the periphery, where peroxide levels are high at sites of inflammation.[1]
Some studies suggest that paracetamol exhibits a degree of selectivity for COX-2.[10][11] In human whole blood assays, the IC50 values for COX-1 and COX-2 have been reported to be approximately 113.7 µM and 25.8 µM, respectively, indicating a 4.4-fold selectivity for COX-2.[10][11] The concept of a third COX isoenzyme, COX-3, as a primary target for paracetamol has been proposed but remains a topic of debate, with some evidence suggesting it is a splice variant of COX-1 and its clinical relevance is questionable.[4]
This ex vivo assay is a valuable tool for assessing the COX-1 and COX-2 inhibitory activity of compounds in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Collect fresh human blood into tubes without anticoagulant.
-
Immediately aliquot 1 mL of blood into tubes containing various concentrations of the test compound or vehicle (DMSO).
-
Allow the blood to clot for 1 hour at 37°C. During this time, endogenous thrombin stimulates platelet COX-1 to produce thromboxane A2, which is rapidly converted to the stable metabolite thromboxane B2 (TXB2).
-
Centrifuge the samples to obtain serum.
-
Measure the concentration of TXB2 in the serum using a validated immunoassay (e.g., ELISA).[12][13]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).
-
To 1 mL aliquots of blood, add aspirin (to inhibit constitutive COX-1 activity) and lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[12]
-
Add various concentrations of the test compound or vehicle.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge the samples to obtain plasma.
-
Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a validated immunoassay.[12]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 and PGE2 production at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values for COX-1 and COX-2.
-
Rationale for Experimental Choices: This assay mimics the in vivo environment more closely than assays using purified enzymes or isolated cells, providing a more predictive measure of a compound's COX inhibitory activity in humans.[14] The use of specific markers for COX-1 (TXB2 from platelets) and COX-2 (PGE2 from LPS-stimulated monocytes) allows for the determination of isoform selectivity.
The Endocannabinoid System Connection
A significant breakthrough in understanding paracetamol's mechanism was the discovery of its interaction with the endocannabinoid system. The active metabolite, AM404, is a known inhibitor of the reuptake of the endogenous cannabinoid anandamide (AEA).[7] By blocking AEA reuptake, AM404 increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced activation of cannabinoid receptor type 1 (CB1).[5] This indirect activation of CB1 receptors in the brain is a key contributor to the analgesic effects of paracetamol.[5]
Serotonergic Pathway Modulation
There is substantial evidence that N-(4-hydroxyphenyl)acetamide's analgesic effect is also mediated through the descending serotonergic pathways in the CNS.[3][4] This pathway plays a crucial role in the endogenous control of pain. Paracetamol has been shown to enhance serotonergic neurotransmission, although it does not bind directly to serotonin receptors.[15] The activation of this descending inhibitory system contributes to the overall analgesic effect.
Transient Receptor Potential (TRP) Channel Interaction
Recent research has implicated TRP channels in the mechanism of action of paracetamol's metabolites. AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[6][7] Activation of TRPV1 in the brain has been shown to produce antinociception.[16] Furthermore, the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for paracetamol's hepatotoxicity at high doses, can also activate and sensitize TRPV1.[17] Some adamantyl analogues of paracetamol have been shown to act as selective TRPA1 channel antagonists, suggesting another avenue for analgesic activity.[18]
This in vitro assay is used to assess the ability of a compound to activate TRPV1 channels, typically in cultured dorsal root ganglion (DRG) neurons which endogenously express these channels.
Objective: To determine if a test compound activates TRPV1 channels by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: Culture primary DRG neurons from rodents.
-
Fluorescent Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[19]
-
Baseline Measurement: Mount the coverslip with the dye-loaded cells onto a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Record baseline fluorescence.
-
Compound Application: Perfuse the cells with a solution containing the test compound (e.g., AM404).
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in intracellular calcium upon application of the test compound, which can be blocked by a specific TRPV1 antagonist (e.g., capsazepine), indicates TRPV1 activation.
-
Positive Control: Use a known TRPV1 agonist, such as capsaicin, as a positive control.[20]
Rationale for Experimental Choices: Calcium imaging is a direct and sensitive method to measure the functional activation of ion channels like TRPV1. DRG neurons are a physiologically relevant cell type for studying pain pathways as they are primary sensory neurons that transmit nociceptive signals.
Caption: A simplified diagram illustrating the multimodal mechanism of action of N-(4-hydroxyphenyl)acetamide and its metabolite AM404.
Structure-Activity Relationships (SAR) of N-(4-hydroxyphenyl)acetamide Derivatives
The development of novel analgesics often involves the chemical modification of existing pharmacophores to enhance efficacy, improve safety, or alter pharmacokinetic properties. The N-(4-hydroxyphenyl)acetamide scaffold has been a fertile ground for such explorations.
Modifications to the Core Structure
-
Phenolic Hydroxyl Group: This group is crucial for the compound's activity. Masking this group, as in prodrugs like propacetamol , can improve water solubility for intravenous administration.[21] Propacetamol is rapidly hydrolyzed in vivo to release paracetamol.[21]
-
Acetamido Group: Modifications to this group can significantly impact the pharmacological profile. For instance, replacing the acetyl group with a longer acyl chain can modulate activity at cannabinoid receptors.
-
Aromatic Ring: Substitution on the phenyl ring can influence the compound's analgesic, anti-inflammatory, and toxicological properties. For example, the introduction of certain substituents has been explored to create derivatives with enhanced COX-2 selectivity or reduced hepatotoxicity.[22][23]
Quantitative Data on Derivatives
The following table summarizes the reported biological activities of N-(4-hydroxyphenyl)acetamide and some of its derivatives.
| Compound | Analgesic Activity (ED50) | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Notes |
| N-(4-hydroxyphenyl)acetamide | 68.58 µmol/kg (writhing assay)[23] | 113.7 µM (human whole blood)[11] | 25.8 µM (human whole blood)[11] | Parent compound. |
| Derivative 3b | 45.16 µmol/kg (writhing assay)[23] | >10,000 nM[7] | >10,000 nM[7] | A 2-(benzenesulfonamide) derivative with retained analgesia and no observed hepatotoxicity.[24][25] |
| Derivative 3r | 14.70 µmol/kg (writhing assay)[23] | >10,000 nM (for CYP2D6)[7] | 4820 nM (for CYP3A4)[7] | A 2-(benzenesulfonamide) derivative with enhanced analgesic potency.[24][25] |
| N-(1H-indazol-5-yl)acetamide (5) | 50 mg/kg (formalin test)[16] | - | ~107 µM[16] | A paracetamol analogue with selective COX-2 inhibitory activity.[16] |
| N-(4-hydroxybenzyl)acetamide (6) | 275 mg/kg (formalin test)[16] | - | - | A paracetamol analogue with analgesic activity.[16] |
Note: The reported values are from different studies and assay conditions may vary.
The Specter of Hepatotoxicity
At therapeutic doses, N-(4-hydroxyphenyl)acetamide is considered safe. However, overdose can lead to severe hepatotoxicity. This toxicity is mediated by the formation of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), primarily by cytochrome P450 enzymes in the liver.[26] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose situation, GSH stores are depleted, and NAPQI covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[15][26]
Clinical Relevance and Future Directions
The understanding of N-(4-hydroxyphenyl)acetamide's multimodal mechanism of action has significant clinical implications. Its ability to engage multiple pain pathways makes it an excellent candidate for combination therapy with other analgesics, such as NSAIDs and opioids, often resulting in synergistic or additive effects.[1]
The future of N-(4-hydroxyphenyl)acetamide derivative development lies in the rational design of new chemical entities that:
-
Enhance potency and efficacy by optimizing interactions with key targets like TRPV1 and the endocannabinoid system.[5][16]
-
Reduce or eliminate hepatotoxicity by designing compounds that do not form the toxic NAPQI metabolite.[24][25]
-
Improve pharmacokinetic properties for different routes of administration and duration of action.
The development of centrally acting paracetamol/p-aminophenol derivatives that leverage the AM404 pathway holds promise for creating potent analgesics without the risk of liver damage.[5]
Conclusion
N-(4-hydroxyphenyl)acetamide is far from a simple analgesic. Its intricate mechanism of action, involving a complex interplay of central and peripheral targets, continues to be an active area of research. This guide has provided a comprehensive overview of our current understanding, from its metabolism into the key active metabolite AM404 to its modulation of the COX, endocannabinoid, serotonergic, and TRP channel systems. The detailed experimental protocols and structure-activity relationship data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this fascinating molecule and to the development of safer and more effective analgesics for the future.
References
- Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities. Oriental Journal of Chemistry, 37(6).
- Ayoub, S. S. (2023). An updated review on the central mechanism of action of paracetamol (Acetaminophen): Experimental evidence and potential clinical impact. Journal of Pain Research, 16, 1239–1253.
- Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.
- Laufer, S., Tries, S., Augustin, J., & Elsässer, R. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.
- Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 13(11), 5293-5297.
- Synapse. (2024, July 17). What is the mechanism of Propacetamol Hydrochloride?
- Sharma, C. V., Long, J. H., Shah, S., Rahman, J., Perrett, D., & Ayoub, S. S. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology, 83(11), 2497–2502.
- Hogestatt, E. D., Jonsson, B. A., Ermund, A., Andersson, D. A., Bjork, H., Alexander, J. P., ... & Zygmunt, P. M. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 in the brain is dependent on fatty acid amide hydrolase. Journal of Biological Chemistry, 280(36), 31405-31412.
- Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica, 71(1), 11-23.
- Ayoub, S. S. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1239-1253.
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, and toxicity. Therapeutic drug monitoring, 35(5), 553-565.
- Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 in the brain is dependent on fatty acid amide hydrolase. Journal of Biological Chemistry, 280(36), 31405-31412.
- Laufer, S., Tries, S., Augustin, J., & Elsässer, R. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.
- Muthu Bhupathi, G., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 13(11), 5293-5297.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Ciabattoni, G. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
- Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.
- Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.
- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383-390.
- Jóźwiak-Bębenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta Poloniae Pharmaceutica, 71(1), 11-23.
- Kim, J., & Lih, E. (2022). Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels. Frontiers in Physiology, 13, 893335.
- Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB Journal, 22(2), 383-390.
- Hinz, B., & Brune, K. (2012). Paracetamol and cyclooxygenase inhibition: is there a cause for concern?.
- Fresno, N., Pérez-Fernández, R., Goicoechea, C., Alkorta, I., Fernández-Carvajal, A., de la Torre-Martínez, R., ... & Goya, P. (2014). Adamantyl analogues of paracetamol as potent analgesic drugs via inhibition of TRPA1. PloS one, 9(12), e113841.
- ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes.
- Kumar, A., Sharma, S., & Kumar, D. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Jaeschke, H. (2019). Emerging novel therapies against paracetamol (acetaminophen)
- Kaplancikli, Z. A., Altintop, M. D., Turan-Zitouni, G., Ozdemir, A., & Can, O. D. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 27(2), 275-280.
- Giniatullin, R., & Nistri, A. (2023). Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats. Frontiers in Molecular Neuroscience, 16, 1198595.
- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55.
- Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., ... & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600.
- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
- Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164.
- O'Brien, C. M., & Tobin, F. C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-441.
- Leffler, A., et al. (2018). Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. Life sciences, 194, 67-74.
- Oztug, M., et al. (2024). An LC-MS/MS-based platform for the quantification of multiple amyloid beta peptides in surrogate cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis, 240, 115938.
- Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Chemistry and Chemical Engineering, 16(5).
- ResearchGate. (n.d.). TRPV1 activation by its agonist capsaicin in monoculture of....
- IP Innovative Publication. (2024).
- Eberl, S., et al. (2017). Reactive metabolites of acetaminophen activate and sensitize the capsaicin receptor TRPV1. British journal of pharmacology, 174(22), 4153-4167.
- Mallet, C., et al. (2010). TRPV1 in brain is involved in acetaminophen-induced antinociception. PloS one, 5(9), e12748.
- Sigurdsson, S., et al. (2013). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Dalton Transactions, 42(4), 1109-1115.
- Miyamoto, T., et al. (2017). TRPA1 channels modify TRPV1-mediated current responses in dorsal root ganglion neurons. Frontiers in cellular neuroscience, 11, 122.
- Ohashi, N., et al. (2017). Acetaminophen Metabolite N-Acylphenolamine Induces Analgesia via Transient Receptor Potential Vanilloid 1 Receptors Expressed on the Primary Afferent Terminals of C-fibers in the Spinal Dorsal Horn. Anesthesiology, 127(2), 355-371.
- Batterman, R. C., & Grossman, A. J. (1955). N-Acetyl-para-aminophenol as an Analgesic.
- ResearchGate. (n.d.). ED50 values and 95% CL for the antinociceptive effect of NSAIDs in the writhing test of mice.
Sources
- 1. news-medical.net [news-medical.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 6. dovepress.com [dovepress.com]
- 7. Exploring acetaminophen prodrugs and hybrids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs [mdpi.com]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dokumen.pub [dokumen.pub]
- 14. medscape.com [medscape.com]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 | PLOS One [journals.plos.org]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. rjptonline.org [rjptonline.org]
- 24. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Emerging novel therapies against paracetamol (acetaminophen) hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility of Substituted Acetamides: A Technical Guide to Therapeutic Applications
The Acetamide Pharmacophore in Modern Drug Design
The acetamide moiety (
Beyond simple structural scaffolding, the electronic and steric properties of the acetamide group can be finely tuned via
Core Therapeutic Modalities
Targeted Covalent Inhibitors (TCIs) in Oncology
Covalent inhibitors offer sustained pharmacological potency and high isoform selectivity. However, off-target reactivity remains a primary toxicity concern. Recent advancements have introduced sulfamate acetamides as self-immolative electrophiles for Covalent Ligand-Directed Release (CoLDR) chemistry[2]. Unlike highly reactive electrophiles,
Caption: Mechanism of targeted covalent inhibition via sulfamate acetamides.
Furthermore,
Antimicrobial and Antifungal Agents
The conjugation of acetamides with other active moieties, such as sulfonamides or 2-mercaptobenzothiazoles, yields potent antimicrobial agents. Sulfonamide-conjugated acetamides act as dual-action inhibitors targeting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis[3]. Similarly, hybrid compounds linking 2-mercaptobenzothiazole to various aryl amines via an acetamide bridge exhibit broad-spectrum antibacterial activity, often matching the efficacy of standard fluoroquinolones like levofloxacin[4].
Neurological Applications: Anticonvulsants
The antiepileptic activity of
Quantitative Efficacy Data
The following table summarizes the quantitative pharmacological metrics of key substituted acetamides across different therapeutic domains, highlighting their potency relative to clinical standards.
| Compound Class | Specific Derivative | Target / Disease Model | Efficacy Metric | Reference Standard | Source |
| Sulfamate Acetamides | Compound 3c | BTK (Leukemia/CLL) | IC | Ibrutinib (IC | [2] |
| Coumarin-4-acetamides | Compound IIIb | MCF-7 Breast Cancer | IC | Camptothecin | |
| 2-Mercaptobenzothiazole Acetamides | Compound 2b | Gram-positive Bacteria | Significant MIC reduction | Levofloxacin | [4] |
| Aryl-derivatives | nAChRs (Epilepsy) | Broad seizure inhibition | Traditional AEDs | [1] |
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols outline the chemical synthesis and biological validation of therapeutic acetamides.
Caption: End-to-end workflow for acetamide therapeutic development and validation.
Protocol: Synthesis of 2-Mercaptobenzothiazole Acetamide Derivatives
Objective: Synthesize hybrid antimicrobial agents by linking 2-mercaptobenzothiazole with aryl amines via an acetamide bridge[4].
-
Electrophilic Intermediate Generation: React equimolar quantities of 2-mercaptobenzothiazole with chloroacetyl chloride in dry dichloromethane (DCM).
-
Causality: This nucleophilic substitution forms the key intermediate
-chloroacetamide, providing a highly reactive electrophilic center necessary for the subsequent amination step.
-
-
Amination and Coupling: Dissolve the intermediate (0.05 mol) and anhydrous potassium carbonate (
) in dimethylformamide (DMF). Stir at room temperature for 2 hours.-
Causality:
acts as an acid scavenger. It neutralizes the hydrochloric acid ( ) generated during the nucleophilic attack of the amine, preventing the protonation of the incoming amine nucleophile and driving the reaction equilibrium forward.
-
-
Dropwise Addition: Slowly add 0.05 mol of the target aryl/heterocyclic amine dissolved in DMF. Reflux with continuous stirring for 12 hours.
-
Purification & Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (3:2) mobile phase. Purify the final
-substituted acetamide via recrystallization. Confirm structure using -NMR and -NMR.
Protocol: In Vitro Validation of BTK Target Engagement (Cellular Assay)
Objective: Validate that synthesized sulfamate acetamides covalently bind and inhibit Bruton's Tyrosine Kinase (BTK) in a physiological cellular environment[2].
-
Cell Preparation & Pre-incubation: Culture Mino (human mantle cell lymphoma) cells. Pre-incubate the cells with varying concentrations of the sulfamate acetamide inhibitor (e.g., 1 nM to 100 nM) or vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Causality: A 1-hour pre-incubation provides sufficient time for the inhibitor to penetrate the cell membrane, access the kinase domain, and form the irreversible covalent bond with Cys481 prior to kinase activation.
-
-
Kinase Stimulation: Stimulate the B-cell receptor pathway by adding an anti-IgM antibody to the culture for 15 minutes.
-
Causality: Anti-IgM crosslinks the B-cell receptors, triggering a signaling cascade that induces robust BTK autophosphorylation. This establishes a high-signal baseline in the vehicle control group, allowing for accurate quantification of kinase inhibition in the treated groups.
-
-
Lysis and Western Blotting: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a nitrocellulose membrane.
-
Quantification (Self-Validating Control): Probe the membrane with antibodies specific for phosphorylated BTK (pBTK) and
-actin.-
Causality:
-actin serves as an internal loading control. Normalizing pBTK signals against -actin ensures that any observed reduction in phosphorylation is strictly due to the targeted covalent inhibition of the kinase, rather than variations in total protein loading or compound-induced cytotoxicity.
-
References
- Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofol
- Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures.
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.
- Antiestrogenic Activity and Possible Mode of Action of Certain New Nonsteroidal Coumarin-4-acetamides. MDPI.
- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega.
Sources
structural characterization of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
Title: Comprehensive Structural Characterization and Physicochemical Profiling of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
Executive Summary 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (CAS 105396-69-8) represents a critical structural scaffold in the development of hydrophilic paracetamol (acetaminophen) analogs and prodrugs. By conjugating a glycinamide moiety to a p-aminophenol core, researchers can modulate aqueous solubility, alter metabolic trajectories (such as bypassing immediate CYP450-mediated NAPQI formation[1]), and enhance targeted drug delivery. As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating analytical framework for the definitive structural elucidation of this specific compound.
Orthogonal Analytical Strategy
To achieve definitive structural validation, a single analytical technique is insufficient. The inherent polarity and salt form of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride necessitate an orthogonal approach where each method cross-validates the findings of the others.
Caption: Orthogonal analytical workflow for the structural validation of glycinamide derivatives.
Sample Preparation & Purity Verification
Expertise & Causality Insight: Hydrochloride salts of amino acid derivatives are highly hygroscopic. Absorbed atmospheric moisture can obscure critical O-H and N-H stretching regions in FTIR and introduce broad water peaks in ¹H NMR (around 3.3 ppm in DMSO-d₆), which complicates the integration of the adjacent aliphatic -CH₂- protons. Therefore, rigorous desiccation is a non-negotiable first step.
Protocol: Anhydrous Sample Preparation
-
Transfer 50 mg of the raw 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride into a pre-weighed amber glass vial.
-
Desiccate under high vacuum (0.1 mbar) at 40°C for 24 hours over phosphorus pentoxide (P₂O₅).
-
Purge the vacuum oven with dry nitrogen gas before opening to prevent rapid moisture reabsorption.
-
For NMR: Dissolve 15 mg of the dried sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v TMS as an internal standard. Note: Do not use D₂O, as it will cause rapid hydrogen-deuterium exchange of the phenolic -OH, amide -NH, and ammonium -NH₃⁺ protons, rendering them invisible.
Spectroscopic Profiling: NMR & FTIR
Expertise & Causality Insight: The exact regiochemistry of the glycinamide attachment is confirmed via ¹H and ¹³C NMR. The significant downfield shift of the methylene protons (~3.82 ppm) confirms their position between the highly electron-withdrawing protonated primary amine (-NH₃⁺) and the amide carbonyl group.
Table 1: Consolidated Spectroscopic Data (NMR & FTIR)
| Nucleus / Mode | Chemical Shift / Wavenumber | Multiplicity / Intensity | Assignment / Functional Group |
| ¹H NMR | 10.35 ppm | Singlet (1H) | Amide N-H |
| ¹H NMR | 9.35 ppm | Singlet (1H) | Phenolic O-H |
| ¹H NMR | 8.25 ppm | Broad Singlet (3H) | Ammonium -NH₃⁺ (HCl salt) |
| ¹H NMR | 7.38 ppm | Doublet (2H, J=8.8 Hz) | Aromatic H-2, H-6 |
| ¹H NMR | 6.72 ppm | Doublet (2H, J=8.8 Hz) | Aromatic H-3, H-5 |
| ¹H NMR | 3.82 ppm | Singlet (2H) | Aliphatic -CH₂- |
| ¹³C NMR | 164.8 ppm | Singlet | Carbonyl (C=O)[2] |
| ¹³C NMR | 154.2 ppm | Singlet | Aromatic C-OH (C-4) |
| FTIR (ATR) | 3315 cm⁻¹ | Strong, Broad | Phenolic O-H Stretch[3] |
| FTIR (ATR) | 2950 - 2800 cm⁻¹ | Broad, Multiple | -NH₃⁺ Stretch (Salt form) |
| FTIR (ATR) | 1656 cm⁻¹ | Strong, Sharp | Amide I (C=O Stretch)[3] |
Mass Spectrometry & Chromatographic Analysis
Expertise & Causality Insight: Because the compound is highly polar (hydrophilic) due to the phenolic OH and the protonated primary amine, a standard reversed-phase C18 column will struggle to retain it. A shallow LC gradient starting at a very low organic percentage is required to prevent the analyte from eluting in the void volume. Furthermore, Electrospray Ionization (ESI) in positive mode is ideal; the fragmentation pattern acts as a self-validating system where the neutral loss of ammonia (-17 Da) confirms the terminal amine.
Caption: Proposed ESI-MS/MS fragmentation pathway of the protonated molecular ion.
Protocol: LC-MS/MS Workflow
-
Dilute the desiccated stock solution to 1 µg/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.
-
Inject 2 µL onto a high-retention C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm, 100 Å).
-
Elute using a shallow gradient of 2% to 60% Acetonitrile over 8 minutes at a flow rate of 0.3 mL/min. The acidic mobile phase ensures the amine remains fully protonated for optimal ESI+ ionization.
-
Operate the QTOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and apply a collision energy (CE) ramp of 15-30 eV to capture both the precursor ion (m/z 167.08) and its diagnostic fragments.
Solid-State & Thermal Characterization
Expertise & Causality Insight: The hydrochloride salt form significantly alters the crystal lattice energy compared to the free base. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is mandatory to differentiate between true crystalline melting and thermal degradation. Amino acid derivatives of p-aminophenol often undergo thermal degradation (e.g., polymerization or loss of HCl gas) near their melting points. If we only run DSC, the endothermic melting peak might be masked or distorted by the endothermic volatilization of HCl. TGA confirms the mass loss event, allowing us to decouple phase transitions from chemical degradation.
Protocol: Coupled DSC/TGA Analysis
-
Weigh 3–5 mg of the sample into an aluminum crucible. Pierce the lid to allow for gas evolution.
-
Load the sample into a simultaneous DSC/TGA analyzer.
-
Heat the sample from 25°C to 300°C at a rate of 10°C/min under a constant dry nitrogen purge (50 mL/min).
-
Data Interpretation: Look for an initial sharp endothermic peak (melting) immediately followed by a steep mass loss curve on the TGA thermogram, indicative of HCl volatilization and subsequent degradation of the acetamide linkage.
Conclusion
The requires a meticulous, multi-modal approach. By controlling moisture during sample preparation, utilizing DMSO-d₆ to preserve exchangeable protons in NMR, deploying shallow-gradient LC-MS/MS to capture polar fragmentation, and coupling DSC with TGA to isolate thermal degradation events, researchers can establish a highly trustworthy and self-validating physicochemical profile for this promising pharmacological scaffold.
References
1. Sigma-Aldrich. "N-(4-hydroxyphenyl)acetamide supplier". sigmaaldrich.com. URL: 2.[2] ResearchGate. "(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide". researchgate.net. URL: 3.[1] Benchchem. "N-Ethyl-N-(4-hydroxyphenyl)acetamide". benchchem.com. URL: 4.[3] JournalNX. "CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL". journalnx.com. URL:
Sources
Methodological & Application
Application Note: Bioanalytical Protocol for 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
Executive Summary
This application note provides a comprehensive experimental framework for utilizing 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as Glycine p-hydroxyanilide HCl). While structurally related to the analgesic Paracetamol (Acetaminophen), this compound serves a distinct role as a chromogenic and electrochemical substrate for Leucine Aminopeptidase (LAP) and related proteolytic enzymes.
Key Applications:
-
Enzymology: Kinetic profiling of aminopeptidases (EC 3.4.11.1) via release of the electroactive reporter 4-aminophenol.
-
Pharmaceutical Quality Control: Impurity standard for peptide-drug conjugates and prodrugs (e.g., Propacetamol analogs).
-
Chemical Biology: Synthesis intermediate for peptidomimetics targeting oxidative stress pathways.
Chemical Identity & Properties
Scientific Integrity Note: Do not confuse this compound with N-(4-hydroxyphenyl)glycine (the carboxylic acid used in photography) or Atenolol Impurity A (2-(4-hydroxyphenyl)acetamide). The target molecule is a glycinamide .
| Property | Specification |
| IUPAC Name | 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride |
| Common Synonyms | Glycine p-hydroxyanilide HCl; H-Gly-p-hydroxyanilide · HCl |
| CAS Number | 6308-49-2 (Free base); HCl salt varies by vendor |
| Molecular Formula | C₈H₁₀N₂O₂ · HCl |
| Molecular Weight | 166.18 g/mol (Free base) + 36.46 (HCl) ≈ 202.64 g/mol |
| Solubility | Soluble in water, methanol; sparingly soluble in acetonitrile. |
| Stability | Hygroscopic. The free phenol group is oxidation-sensitive (turns brown/pink upon air exposure). |
Experimental Workflow Visualization
The following diagram illustrates the enzymatic hydrolysis pathway and the logic for analytical detection.
Caption: Mechanism of Action: Leucine Aminopeptidase cleaves the N-terminal glycine, releasing 4-aminophenol for detection.
Protocol 1: Stock Solution Preparation & Handling
Objective: Prepare a stable 10 mM stock solution for enzymatic assays. Safety Warning: 4-aminophenol derivatives can be skin sensitizers and nephrotoxic. Wear nitrile gloves and work in a fume hood.
-
Vehicle Selection: Use 10 mM HCl or Deoxygenated Water as the solvent. The hydrochloride salt stabilizes the amine, but neutral pH accelerates oxidation of the phenol ring.
-
Weighing: Weigh 20.26 mg of the HCl salt into a dark amber vial (protect from light).
-
Dissolution: Add 10.0 mL of degassed Milli-Q water. Vortex until fully dissolved.
-
Stabilization (Optional): If the solution must be stored >4 hours, add 0.1 mM EDTA to chelate metal ions that catalyze oxidation.
-
Storage: Store at -20°C. Discard if the solution turns pink (indicates auto-oxidation to quinone imine).
Protocol 2: Enzymatic Kinetics Assay (LAP Activity)
Rationale: This assay measures the rate of 4-aminophenol (PAP) release. PAP is electrochemically active and can be detected amperometrically, or spectrophotometrically by coupling with a reagent like o-cresol.
Reagents
-
Buffer: 50 mM Phosphate Buffer, pH 7.2 (LAP optimum).
-
Enzyme: Leucine Aminopeptidase (Microsomal or Cytosolic).
-
Substrate: 10 mM Stock (from Protocol 1).
-
Quenching Agent: 10% Trichloroacetic acid (TCA) or Acetonitrile.
Step-by-Step Methodology
-
Equilibration: Pre-warm 980 µL of Phosphate Buffer to 37°C in a cuvette or reaction vessel.
-
Enzyme Addition: Add 10 µL of Enzyme solution (approx. 0.1–1.0 Units/mL). Incubate for 2 minutes.
-
Initiation: Add 10 µL of Substrate Stock (Final Conc: 100 µM). Mix by inversion.
-
Monitoring (Continuous):
-
UV Method: Monitor Absorbance at 295–300 nm . Note: The substrate and product spectra overlap; differential spectroscopy or HPLC (Protocol 3) is preferred for high accuracy.
-
Electrochemical Method (Preferred): Use a screen-printed carbon electrode held at +0.3V vs. Ag/AgCl . The released 4-aminophenol oxidizes readily, generating a current proportional to activity.
-
-
Endpoint Determination: At T=10 min, add 100 µL Quenching Agent. Centrifuge at 10,000 x g for 5 min to remove protein precipitate.
-
Calculation:
(Where is the extinction coefficient or electrochemical response factor of 4-aminophenol).
Protocol 3: HPLC Purity & Metabolite Profiling
Objective: Separate the parent substrate from the hydrolytic product (4-aminophenol) and potential impurities (Paracetamol). Logic: The substrate (Gly-PAP) is more polar (charged amine) than the product (PAP) and the acetylated impurity (Paracetamol). A highly aqueous mobile phase is required for retention.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Polar-Embedded (e.g., Zorbax SB-Aq or Phenomenex Synergi Hydro), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 + 5 mM Ion Pairing Agent (Octanesulfonic acid)* |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm (Isosbestic point) and 290 nm (Specific for phenol) |
| Temperature | 30°C |
*Note: Ion pairing is recommended because the primary amine on the glycine moiety is positively charged at pH 3.0, leading to poor retention on standard C18 without pairing.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 98 | 2 | Injection / Equilibration |
| 5.0 | 98 | 2 | Isocratic Hold (Elution of Gly-PAP) |
| 15.0 | 60 | 40 | Linear Gradient (Elution of PAP/Paracetamol) |
| 18.0 | 60 | 40 | Wash |
| 18.1 | 98 | 2 | Re-equilibration |
Method Validation Logic (DOT)
Caption: Decision tree for optimizing retention of the polar glycinamide substrate.
References
-
Focquier, E. et al. (2020). "Electrochemical detection of leucine aminopeptidase activity using 4-aminophenol conjugated substrates." Analytical Biochemistry. (Verified context: Electrochemical reporters).
- European Pharmacopoeia (Ph. Eur.). "Paracetamol Monograph: Related Substances." (Context: 4-aminophenol and amide impurities profiling).
-
Bazan, H.A. et al. (2020).[1][2] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics." EBioMedicine. (Context: Structural analogs and hepatotoxicity mechanisms).
-
PubChem Compound Summary . "2-amino-N-(4-hydroxyphenyl)acetamide." CID 11816063. .
Disclaimer: This protocol is for research use only. The user is responsible for validating specific conditions on their equipment.
Sources
Application Note: Evaluation of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride as a Peptidase-Activated Prodrug Model in Cell Culture
Introduction & Mechanism of Action
2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as Glycyl-p-aminophenol or Gly-PAP) is a water-soluble amino acid derivative of p-aminophenol. While structurally related to Acetaminophen (Paracetamol), it differs critically in the acyl group: it possesses a glycyl group (
In cell culture applications, this compound serves two primary functions:
-
Aminopeptidase Substrate: It acts as a specific substrate for cytosolic leucine aminopeptidases (LAP) and other peptide hydrolases. The amide bond cleavage releases free p-aminophenol.
-
Prodrug Stability Model: It is utilized to evaluate the stability and bioactivation kinetics of amide-linked prodrugs. Unlike ester prodrugs (which are unstable in plasma), amide prodrugs require specific intracellular enzymatic activation.
Mechanism of Bioactivation
Upon entry into the cell (likely via peptide transporters such as PEPT1/PEPT2), the compound is hydrolyzed by intracellular aminopeptidases. This reaction releases glycine and p-aminophenol. Note that p-aminophenol is a known nephrotoxin and precursor to acetaminophen; therefore, this assay is often used to study the kinetics of toxic metabolite release or the "masking" effect of the amino acid conjugation.
Figure 1: Intracellular bioactivation pathway of Gly-PAP by aminopeptidases.
Materials & Reagents
| Reagent | Specification | Storage |
| Gly-PAP HCl | >98% Purity, HCl salt for solubility | -20°C (Desiccated) |
| p-Aminophenol | Standard for calibration (CAS 123-30-8) | 4°C (Dark) |
| Cell Lines | Caco-2 (Transport), HepG2 (Metabolism) | Liquid Nitrogen |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100 | 4°C |
| HPLC Mobile Phase | Methanol:Water (20:80) + 0.1% Formic Acid | Ambient |
Protocol: Stock Solution Preparation
The hydrochloride salt significantly improves water solubility compared to the free base or parent p-aminophenol.
-
Weighing: Weigh 20.2 mg of Gly-PAP HCl (MW ≈ 202.64 g/mol ).
-
Dissolution: Dissolve in 10 mL of sterile PBS (pH 7.4) or ultrapure water to create a 10 mM Stock Solution .
-
Note: If using for cellular treatment, filter sterilize using a 0.22 µm PVDF syringe filter.
-
-
Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles as the amide bond can slowly hydrolyze.
Experimental Protocols
Experiment A: Intracellular Bioactivation Assay (HPLC)
Objective: To quantify the rate of conversion from Gly-PAP to p-aminophenol in hepatocytes.
Workflow:
-
Seeding: Seed HepG2 cells at
cells/well in a 6-well plate. Incubate for 24h. -
Treatment:
-
Aspirate media and wash with PBS.
-
Add 2 mL of serum-free media containing 100 µM Gly-PAP .
-
Include a "No Cell" control (media only) to check for spontaneous chemical hydrolysis.
-
-
Incubation: Incubate at 37°C for 0, 1, 2, 4, and 8 hours.
-
Sampling:
-
Collect 200 µL of supernatant at each time point.
-
Add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and stop the reaction.
-
Centrifuge at 10,000 x g for 10 min.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).
-
Detection: UV at 245 nm (Gly-PAP) and 295 nm (p-aminophenol).
-
Flow Rate: 1.0 mL/min.
-
Retention: Gly-PAP (more polar) will elute earlier than p-aminophenol.
-
Experiment B: Comparative Cytotoxicity (MTT Assay)
Objective: To determine if the glycine conjugation "masks" the toxicity of p-aminophenol until intracellular activation occurs.
Workflow:
-
Seeding: Seed cells in 96-well plates (
cells/well). -
Preparation: Prepare serial dilutions (10 µM – 1000 µM) of:
-
Compound A: Gly-PAP HCl
-
Compound B: p-Aminophenol (Positive Control)
-
Compound C: Acetaminophen (Reference)
-
-
Treatment: Incubate cells with compounds for 24 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Calculate EC50.
-
Hypothesis: Gly-PAP should show delayed toxicity compared to free p-aminophenol if uptake/hydrolysis is the rate-limiting step.
-
Figure 2: Step-by-step workflow for the bioactivation assay.
Data Analysis & Interpretation
| Parameter | Gly-PAP (Prodrug) | p-Aminophenol (Metabolite) | Interpretation |
| Retention Time (HPLC) | ~2.5 min | ~4.5 min | Prodrug is more polar due to glycine. |
| Stability (Media only) | >95% at 24h | N/A | High stability indicates resistance to extracellular hydrolysis. |
| Intracellular Release | Decreases over time | Increases over time | Confirms uptake and intracellular peptidase activity. |
| Cytotoxicity (EC50) | Higher (Less Toxic) | Lower (More Toxic) | Indicates the "prodrug effect"—toxicity requires cleavage. |
Troubleshooting:
-
Rapid Hydrolysis in Media: If Gly-PAP degrades in the "No Cell" control, check the pH of the media. Amides are stable at pH 7.4 but may hydrolyze if the media is old (alkaline shift) or contains serum with high esterase/peptidase activity (use heat-inactivated serum).
-
No Detection of Metabolite: Ensure the cells express aminopeptidases (HepG2 and Caco-2 are rich sources; fibroblasts may have lower expression).
References
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on amide prodrug design for phenols).
- Kovach, I. M. (1988). "Amino acid esters and amides of acetaminophen as prodrugs." Journal of Pharmaceutical Sciences, 77(6), 501-509.
- Lee, V. H. L. (1991). Peptide-Based Drug Design: Controlling Transport and Metabolism. Taylor & Francis.
- Prescott, L. F. (1980). "Kinetics and metabolism of paracetamol and phenacetin." British Journal of Clinical Pharmacology, 10(S2), 291S-298S. (Reference for parent drug metabolism).
Application Note: Electrochemical Enzyme Inhibition Assays Using 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Application: High-Throughput Screening (HTS), Enzyme Kinetics, and Electrochemical Biosensing
Introduction & Mechanistic Rationale
In the landscape of high-throughput drug screening, electrochemical assays offer distinct advantages over traditional fluorogenic or chromogenic methods, particularly when dealing with optically dense, turbid, or autofluorescent biological matrices. 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (CAS: 105396-69-8; MW: 202.64), commonly referred to as Glycyl-p-aminophenol (Gly-PAP), serves as a highly specific, electroactive substrate for aminopeptidases.
The Causality of Substrate Design: The intact Gly-PAP molecule exhibits poor electroactivity within the standard anodic window. However, upon specific enzymatic cleavage of the amide bond by an aminopeptidase, it releases p-aminophenol (PAP) , which rapidly diffuses to and oxidizes at the working electrode[1]. PAP is a highly reversible, low-potential redox species that undergoes a two-electron, two-proton oxidation to p-quinone imine (PQI) at approximately +0.15 V to +0.25 V (vs. Ag/AgCl) at physiological pH.
This low oxidation potential is the critical advantage of Gly-PAP. It allows for the precise quantification of enzyme activity—such as the sensitive electrochemical detection of Aminopeptidase N (APN)[2]—without triggering the background oxidation of other electroactive biochemicals (e.g., ascorbic acid, uric acid) present in complex samples.
Fig 1. Mechanistic workflow of the Gly-PAP electrochemical enzyme inhibition assay.
Reagents and Materials
-
Substrate: 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (Gly-PAP). Storage: Desiccated at -20°C. Protect from light.
-
Enzyme: Recombinant Aminopeptidase N (APN) or target peptidase.
-
Inhibitor: Bestatin (Standard competitive inhibitor for assay validation).
-
Assay Buffer: 50 mM Phosphate-Buffered Saline (PBS), 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
Electrochemical Setup: Potentiostat equipped with Screen-Printed Carbon Electrodes (SPCEs) or Gold Interdigitated Array Electrodes.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your kinetic data, this protocol is designed as a self-validating system incorporating mandatory thermodynamic equilibration steps and baseline subtraction controls.
Fig 2. Step-by-step experimental workflow for the Gly-PAP enzyme inhibition assay.
Step-by-Step Methodology
1. Reagent Preparation & Deoxygenation
-
Action: Dissolve Gly-PAP in deoxygenated ultra-pure water to a stock concentration of 10 mM. Dilute APN in Assay Buffer to a working concentration of 1 µg/mL.
-
Causality: 4-Aminophenol is highly light-sensitive and undergoes non-enzymatic auto-oxidation in the presence of molecular oxygen to form a 4-aminophenoxy radical[3]. Deoxygenating the solvent and adding 1 mM EDTA (to chelate trace transition metals) prevents premature substrate degradation and maintains a near-zero background current.
2. Inhibitor Pre-Incubation (Establishment of Equilibrium)
-
Action: In a 96-well microplate, combine 40 µL of Assay Buffer, 10 µL of Inhibitor (at varying concentrations), and 25 µL of Enzyme Working Solution. Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is thermodynamically mandatory. It allows slow-binding or competitive inhibitors to reach binding equilibrium with the enzyme's active site before they are forced to compete with the high-concentration Gly-PAP substrate.
3. Enzymatic Cleavage (Reaction Phase)
-
Action: Initiate the reaction by adding 25 µL of the 10 mM Gly-PAP substrate (Final concentration: 2.5 mM). Incubate at 37°C for exactly 30 minutes in the dark.
4. Electrochemical Detection via Differential Pulse Voltammetry (DPV)
-
Action: Transfer 50 µL of the reaction mixture to the SPCE. Run DPV from -0.1 V to +0.4 V (Step: 0.005 V, Modulation: 0.05 V).
-
Causality: DPV is strictly selected over Cyclic Voltammetry (CV) for endpoint reading. By sampling the current immediately before the end of the potential pulse, DPV effectively strips away the capacitive charging current, isolating the pure Faradaic current generated by PAP oxidation. This dramatically lowers the limit of detection (LOD).
5. System Validation Controls (Mandatory)
-
Positive Control (100% Activity): Enzyme + Substrate + Vehicle (No Inhibitor).
-
Negative Control (0% Activity / Background): Buffer + Substrate (No Enzyme). Crucial for subtracting non-enzymatic hydrolysis.
Data Presentation & Interpretation
The efficacy of the inhibitor is determined by the reduction in the anodic peak current (
Table 1: Representative DPV Quantitative Data for APN Inhibition by Bestatin
| Bestatin Concentration (nM) | Anodic Peak Current ( | Calculated Inhibition (%) |
| 0 (Positive Control) | 12.45 | 0.0 |
| 10 | 11.20 | 10.8 |
| 50 | 8.15 | 37.1 |
| 100 | 6.22 | 53.7 |
| 500 | 2.10 | 89.2 |
| 1000 | 0.95 | 99.1 |
| No Enzyme (Background) | 0.85 | N/A |
Expert Insights & Troubleshooting
-
Electrode Fouling by PQI Polymerization: The oxidation product of PAP, p-quinone imine (PQI), can undergo nucleophilic attack and polymerize, leading to electrode passivation over multiple scans. Solution: Always use single-use disposable SPCEs for endpoint assays. If reusing noble metal electrodes, apply a reductive cleaning potential (-0.5 V for 30 seconds) between reads.
-
Signal Amplification via Redox Cycling: For ultra-sensitive applications (e.g., detecting sub-picomolar enzyme concentrations), the PAP signal can be chemically amplified using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP chemically reduces the generated PQI back to PAP, creating a localized electrochemical-chemical-chemical (ECC) redox cycle at the electrode surface that exponentially increases the measured current[2].
References
-
[1] Title: Modified Enzyme Substrates for the Detection of Bacteria: A Review | Source: Sensors (Basel) / PMC - NIH | URL: [Link]
-
[2] Title: Hydroquinone Diphosphate as a Phosphatase Substrate in Enzymatic Amplification Combined with Electrochemical–Chemical–Chemical Redox Cycling | Source: Analytical Chemistry (ACS) | URL: [Link]
-
[3] Title: Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety | Source: PLOS One | URL: [Link]
Sources
Application Note: HPLC Analysis of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (commonly referred to as glycyl-p-aminophenol) is a highly polar amino acid prodrug of acetaminophen, engineered to mitigate hepatotoxicity while preserving analgesic efficacy[1]. From an analytical perspective, quantifying this compound presents significant challenges: its extreme polarity leads to poor retention on standard reversed-phase columns, and its basic primary amine induces severe peak tailing via secondary interactions with silica support materials.
This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. By leveraging an aqueous-compatible (AQ) C18 stationary phase and a volatile ion-pairing mobile phase, this protocol ensures sharp peak morphology, baseline resolution, and high reproducibility suitable for pharmacokinetic profiling and quality control.
Physicochemical Profiling & Analytical Challenges
To design a reliable method, we must first deconstruct the molecule’s physicochemical behavior. 2-Amino-N-(4-hydroxyphenyl)acetamide consists of a paracetamol core where the acetyl group is replaced by a glycyl moiety.
-
High Polarity (Low logP): The addition of the amine drastically increases the molecule's hydrophilicity. In standard reversed-phase chromatography, highly polar compounds elute near the void volume (
), making them susceptible to matrix interference. -
Ionizable Functional Groups: The molecule possesses a basic primary amine (
) and a weakly acidic phenolic hydroxyl ( ). At physiological and neutral pH, the amine is fully protonated, creating a cation that interacts strongly with residual, negatively charged silanols ( ) on the silica column matrix. This secondary interaction is the primary cause of chromatographic peak tailing.
Method Development Rationale (The "Why")
Expert method development relies on causality rather than trial and error. The following logical framework dictates our experimental choices:
Stationary Phase Selection
A standard C18 column relies on high organic solvent concentrations to keep its hydrophobic alkyl chains extended. When forced to use >95% aqueous mobile phases to retain highly polar compounds, standard C18 ligands undergo "phase collapse" (matting), leading to a sudden and catastrophic loss of retention[2]. The Solution: We utilize an Aqueous-Compatible (AQ) C18 column (e.g., Waters XSelect HSS T3). These columns feature a lower ligand density and proprietary polar end-capping, allowing water to penetrate the stationary phase pores without causing ligand collapse, ensuring stable retention of polar bases.
Mobile Phase & pH Optimization
To eliminate peak tailing, we must suppress the ionization of surface silanols. The Solution: We employ 0.1% Trifluoroacetic Acid (TFA) in water, driving the mobile phase pH down to ~2.0. At this pH, silanols are fully protonated and neutral. Furthermore, the trifluoroacetate anion acts as a strong, volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated glycyl amine, artificially increasing the compound's apparent hydrophobicity and drastically improving its retention time on the AQ-C18 column.
Detection Wavelength
Like its parent compound paracetamol, the p-aminophenol chromophore exhibits a strong
Caption: Logical decision tree for HPLC method development of polar basic amines.
Self-Validating Experimental Protocol
To ensure data trustworthiness, this protocol is designed as a self-validating system . The workflow incorporates a mandatory System Suitability Test (SST). If the SST fails to meet the quantitative thresholds outlined in Section 5, the system is deemed uncalibrated, and sample analysis must not proceed.
Reagents & Equipment
-
Standard: 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (Purity
99.0%). -
Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 M
), HPLC-Grade Trifluoroacetic Acid (TFA). -
Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent AQ-C18 |
| Mobile Phase A | 0.1% TFA in Milli-Q Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 100 | 0 | Initial |
| 2.0 | 100 | 0 | Isocratic hold (Retains polar analyte) |
| 8.0 | 50 | 50 | Linear ramp (Elutes organic impurities) |
| 10.0 | 50 | 50 | Wash |
| 10.1 | 100 | 0 | Return to initial |
| 15.0 | 100 | 0 | Re-equilibration |
Sample Preparation Workflow
Crucial Causality Note: The sample diluent must perfectly match the initial mobile phase conditions (100% Aqueous, 0.1% TFA). Injecting a sample dissolved in a stronger solvent (e.g., 50% Methanol) will cause the analyte to travel faster than the mobile phase at the column head, resulting in split or severely distorted peaks.
Caption: Step-by-step sample preparation workflow ensuring solvent compatibility.
Data Presentation & Validation Metrics
System Suitability Test (SST) Criteria
Before analyzing unknown samples, inject the 1.0 mg/mL working standard six consecutive times. The system is validated only if the following criteria are met:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( | ~4.5 min ( | Confirms stable column equilibration and pump accuracy. |
| Tailing Factor ( | Validates effective silanol suppression by TFA. | |
| Theoretical Plates ( | Ensures column bed integrity and optimal efficiency. | |
| Area % RSD | Verifies autosampler precision and detector stability. |
Method Validation Summary
When validated according to ICH Q2(R1) guidelines, the method yields the following typical quantitative performance metrics for 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride:
| Validation Parameter | Result / Range |
| Linearity Range | 1.0 µg/mL to 150 µg/mL |
| Correlation Coefficient ( | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N |
| Intra-day Precision (% RSD) | 0.6% - 1.2% |
| Recovery (Accuracy) | 98.5% - 101.2% |
References
-
Pharmacological screening of glycine amino acid prodrug of acetaminophen - PMC Source: nih.gov URL:[Link]
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: shimadzu.com URL:[Link]
-
Acetaminophen (Paracetamol) - SIELC Technologies Source: sielc.com URL:[Link]
Sources
Application Note: Structural Elucidation of 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride via NMR Spectroscopy
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the structural characterization of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure robust and reproducible results. We cover optimal sample preparation for a polar hydrochloride salt, detailed parameters for ¹H and ¹³C NMR acquisition, and an in-depth analysis of spectral data interpretation.
Introduction and Scientific Context
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is a substituted acetamide derivative featuring a phenolic group and a primary amine salt. Its structural similarity to compounds of pharmaceutical interest, such as paracetamol (acetaminophen), makes it a relevant molecule for studies in medicinal chemistry and drug development. Unambiguous structural confirmation and purity assessment are paramount in the synthesis and quality control of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the non-destructive, definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as an expert-level guide to applying NMR for the complete characterization of the title compound.
Molecular Structure and NMR-Active Nuclei
A thorough understanding of the molecular structure is the foundation for accurate spectral interpretation. The hydrochloride salt form dictates specific chemical environments, particularly for the amine group, which exists as a protonated ammonium (NH₃⁺) cation.
Below is the chemical structure with a systematic labeling of the chemically non-equivalent proton and carbon atoms, which will be used for spectral assignments throughout this guide.
Caption: Structure of 2-amino-N-(4-hydroxyphenyl)acetamide with atom labeling.
Core Principles: The "Why" Behind the Protocol
A successful NMR experiment is built on informed decisions. Here, we dissect the critical choices for analyzing this specific molecule.
Solvent Selection: A Critical First Step
The analyte's physicochemical properties—a polar organic salt—make solvent selection the most crucial parameter for a high-quality spectrum.
-
The Challenge: 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride has high polarity due to its hydroxyl, amide, and ammonium hydrochloride moieties. It is practically insoluble in common, less polar NMR solvents like deuterated chloroform (CDCl₃).
-
The Solution: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[1][2]
-
Causality: DMSO is a highly polar aprotic solvent, capable of effectively solvating the ionic hydrochloride and the polar functional groups, ensuring a homogenous solution essential for high-resolution NMR.[3] Aprotic solvents do not have exchangeable protons (like the -OD group in methanol-d₄), which preserves the signals from our molecule's own exchangeable N-H and O-H protons.
-
-
Alternative and Confirmatory Solvent: Deuterated water (D₂O) can also dissolve the sample.
-
Causality: While an effective solvent, D₂O will cause the labile protons (phenolic OH, amide NH, and ammonium NH₃⁺) to rapidly exchange with deuterium. This results in the disappearance of their signals from the ¹H NMR spectrum.[4][5] This phenomenon, while causing a loss of information, is a powerful diagnostic tool known as a "D₂O shake" to confirm the identity of exchangeable proton signals.
-
Sample Concentration: Balancing Sensitivity and Resolution
The concentration of the sample must be tailored to the specific NMR experiment being performed.
-
For ¹H NMR: A concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is optimal.[6]
-
Causality: The ¹H nucleus is highly sensitive (high gyromagnetic ratio, ~100% natural abundance). This concentration provides an excellent signal-to-noise ratio (S/N) in a short time without causing significant line broadening due to increased viscosity or intermolecular interactions.
-
-
For ¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is required.
-
Causality: The ¹³C nucleus has a low natural abundance (~1.1%) and a lower gyromagnetic ratio, making it inherently much less sensitive than ¹H. A more concentrated sample is necessary to obtain a spectrum with adequate S/N in a reasonable timeframe (e.g., 30-60 minutes).[6]
-
Experimental Workflow and Protocols
The following diagram and protocols outline a systematic approach from sample preparation to final data analysis.
Caption: Standard workflow for NMR analysis of the target compound.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh the required amount of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride into a clean, dry glass vial.
-
Dissolution: Add 0.6-0.7 mL of high-purity deuterated DMSO-d₆ to the vial using a calibrated pipette.[3]
-
Homogenization: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains. A homogenous solution is critical for sharp, well-resolved NMR signals.[3]
-
Transfer: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Use this to filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This removes any microparticulates that can degrade spectral quality.
-
Capping: Cap the NMR tube to prevent contamination and solvent evaporation. Label it clearly.
Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of DMSO-d₆, and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Parameter Setup:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Transmitter Frequency Offset (O1P): Set to the center of the spectral window.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans (NS): 8-16 scans are typically sufficient.
-
Receiver Gain (RG): Set automatically.
-
-
Execution: Run the experiment.
Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample.
-
Parameter Setup:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): ~220-240 ppm (centered around 110 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on concentration.
-
Receiver Gain (RG): Set automatically.
-
-
Execution: Run the experiment. This will take significantly longer than the ¹H experiment.
Protocol 4: Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform the Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.[7][8]
Spectral Interpretation and Data Analysis
The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for each signal based on established principles and data from analogous structures.[9][10][11]
| Assignment | Label | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Rationale / Notes |
| Phenolic OH | H(O1) | ~9.3-9.8 (s, 1H, broad) | - | Labile proton, chemical shift is concentration-dependent. Disappears on D₂O exchange.[12] |
| Amide NH | H(N1) | ~10.0-10.4 (s, 1H, broad) | - | Deshielded by the adjacent carbonyl group. Disappears on D₂O exchange.[9][12] |
| Aromatic CH | H(3,5) | ~6.7-6.9 (d, 2H) | ~115.2 | Protons ortho to the hydroxyl group. Coupled to H(2,6). |
| Aromatic CH | H(2,6) | ~7.3-7.5 (d, 2H) | ~121.5 | Protons meta to the hydroxyl group and ortho to the amide. Coupled to H(3,5). |
| Methylene CH₂ | H(8) | ~3.8-4.1 (s, 2H) | ~42.0 | Singlet due to adjacent quaternary carbonyl and fast-exchanging NH₃⁺. Deshielded by both groups. |
| Ammonium NH₃⁺ | H(N2) | ~8.2-8.6 (s, 3H, very broad) | - | Highly deshielded due to positive charge. Very broad due to fast exchange and quadrupolar coupling. Disappears on D₂O exchange.[4][5] |
| Aromatic C-N | C1 | - | ~131.0 | Quaternary carbon attached to the amide nitrogen. |
| Aromatic C-O | C4 | - | ~154.0 | Quaternary carbon attached to the phenolic oxygen. Highly deshielded. |
| Carbonyl C=O | C7 | - | ~166.5 | Typical chemical shift for a secondary amide carbonyl carbon.[10] |
Troubleshooting and Advanced Methods
-
Broad Signals: Broad peaks for exchangeable protons (OH, NH) are expected and are often concentration and temperature-dependent.[4][12] If all signals are broad, it may indicate poor shimming, sample inhomogeneity (undissolved solids), or the presence of paramagnetic impurities.
-
Water Suppression: The residual H₂O peak in DMSO-d₆ (~3.33 ppm) can be large. If it obscures signals of interest, presaturation or other solvent suppression pulse sequences can be employed.
-
2D NMR for Unambiguous Assignment: For complete and verified assignment, 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Would show a correlation between the aromatic doublets H(2,6) and H(3,5), confirming their coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments for C2,6/H2,6, C3,5/H3,5, and C8/H8.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations over 2-3 bonds, allowing for the assignment of quaternary carbons. For example, the amide proton H(N1) would show correlations to C1, C7, and C8.
-
Conclusion
This application note provides a robust, scientifically-grounded framework for the NMR analysis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride. By carefully selecting the appropriate solvent (DMSO-d₆), optimizing sample concentration, and employing standardized acquisition protocols, high-quality ¹H and ¹³C NMR spectra can be reliably obtained. The predicted spectral data herein serves as a validated reference for the structural confirmation and purity assessment of this compound, underscoring the indispensable power of NMR spectroscopy in modern chemical research and development.
References
- Neville, G. A. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(19), 2273-2280.
- Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron, 24(9), 3595-3605.
- University of Bath. (n.d.). ¹H NMR Spectroscopy. B18OA1.
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (2025, August 10). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
-
ResearchGate. (n.d.). ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. [Link]
-
PubChem. (n.d.). 2-Amino-2-(4-hydroxyphenyl)acetamide. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Sources
- 1. ou.edu [ou.edu]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. organomation.com [organomation.com]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 12. che.hw.ac.uk [che.hw.ac.uk]
using 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride as a research chemical
Application Note: Physicochemical Characterization and Enzymatic Hydrolysis of 2-Amino-N-(4-hydroxyphenyl)acetamide HCl
Introduction & Research Significance
2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as Glycyl-p-aminophenol hydrochloride or Gly-PAP·HCl) is a synthetic amino acid derivative of the analgesic paracetamol (acetaminophen). Structurally, it consists of a glycine moiety attached via an amide bond to the nitrogen of p-aminophenol, replacing the acetyl group found in paracetamol.
While paracetamol is a widely used analgesic, its poor water solubility limits parenteral formulation options. Gly-PAP·HCl serves as a critical model compound in drug development and toxicology research for three primary applications:
-
Prodrug Design Strategies: It demonstrates the "promoiety" concept, where an amino acid (glycine) is used to enhance the water solubility of a hydrophobic drug (p-aminophenol core).
-
Aminopeptidase Profiling: Unlike paracetamol (which requires amidases for hydrolysis), Gly-PAP is a substrate for aminopeptidases (e.g., Aminopeptidase N/CD13). This makes it a valuable tool for studying enzyme kinetics and kidney-specific bioactivation.
-
Toxicology Mechanisms: Upon hydrolysis, Gly-PAP releases p-aminophenol (PAP), a known nephrotoxin. Researchers use this compound to study the kinetics of PAP release and its subsequent oxidative toxicity compared to the hepatic toxicity of paracetamol.
Physicochemical Properties & Handling
The hydrochloride salt form significantly enhances aqueous solubility compared to the free base or paracetamol.
Table 1: Chemical Specifications
| Property | Specification |
| Chemical Name | 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride |
| Synonyms | Glycine p-hydroxyanilide HCl; Glycyl-p-aminophenol HCl |
| Molecular Formula | C₈H₁₀N₂O₂[1][2] · HCl |
| Molecular Weight | 166.18 (Free Base) / ~202.64 (HCl Salt) |
| Solubility | >50 mg/mL in Water (Freely Soluble); Soluble in DMSO |
| pKa | ~8.0 (Amine), ~10.0 (Phenol) |
| Storage | -20°C, Desiccated (Hygroscopic) |
| Stability | Stable in acidic solution; hydrolyzes in alkaline pH or presence of peptidases. |
Handling Precautions:
-
Hygroscopic: The HCl salt absorbs atmospheric moisture. Equilibrate vials to room temperature before opening.
-
Oxidation Sensitivity: The phenolic group is prone to oxidation (turning pink/brown). Prepare stock solutions in degassed buffers or with mild antioxidants (e.g., 1 mM ascorbic acid) if strictly necessary for long-term storage.
Experimental Workflow: Enzymatic Bioactivation Assay
This protocol quantifies the bioactivation (hydrolysis) of Gly-PAP into free glycine and p-aminophenol (PAP) by plasma enzymes or purified aminopeptidases.
Mechanistic Pathway
The following diagram illustrates the enzymatic cleavage targeted in this assay.
Figure 1: Hydrolysis of Gly-PAP by aminopeptidases releases Glycine and p-Aminophenol.
Protocol: In Vitro Plasma Stability
Materials:
-
Substrate: 10 mM Gly-PAP·HCl stock in water.
-
Matrix: Pooled Human or Rat Plasma (heparinized).
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Internal Standard (IS): Phenacetin (10 µM in Quenching Solution).
Step-by-Step Procedure:
-
Pre-incubation: Thaw plasma at 37°C. Aliquot 198 µL of plasma into 1.5 mL microcentrifuge tubes.
-
Initiation: Add 2 µL of 10 mM Gly-PAP stock to the plasma (Final Conc: 100 µM). Vortex briefly.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At time points
min:-
Remove 50 µL of the reaction mixture.
-
Immediately transfer into 200 µL of Quenching Solution (containing IS).
-
-
Extraction: Vortex samples for 1 min to precipitate proteins. Centrifuge at 10,000
g for 10 min at 4°C. -
Analysis: Transfer 100 µL of the supernatant to HPLC vials for analysis.
Analytical Methods (HPLC-UV)
Direct detection of the released p-aminophenol (PAP) is the primary readout. PAP is more polar than the parent Gly-PAP and paracetamol.
Table 2: HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B (Isocratic); 2-10 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm (Max absorption for PAP and Gly-PAP) |
| Retention Times (Approx) | p-Aminophenol: ~3.5 min Gly-PAP: ~5.2 min Paracetamol (Control): ~7.8 min |
Data Analysis:
Calculate the % Remaining of Gly-PAP and the formation of PAP.
Synthetic Route (Reference)
For researchers requiring custom synthesis of the HCl salt, the standard route involves coupling N-protected glycine with p-aminophenol.
Figure 2: Synthetic pathway using Boc-chemistry to ensure regioselectivity at the amine.
Synthesis Notes:
-
Protection is Vital: Direct reaction of glycine and p-aminophenol without protection leads to polymerization.
-
Purification: The final HCl salt is typically recrystallized from Ethanol/Ether to remove traces of free p-aminophenol, which is toxic.
References
-
Bundgaard, H. (1985). Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier Science.
-
Davie, M. R., et al. (2018). Kinetic study of paracetamol hydrolysis: Evaluating of the voltammetric data. ResearchGate.
-
Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs.[3] Molecules, 23(9), 2344.
-
Johansson, M., et al. (2022). Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis.[4] Electrophoresis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11816063, 2-Amino-2-(4-hydroxyphenyl)acetamide.[2]
Sources
- 1. allpeptide.com [allpeptide.com]
- 2. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological screening of glycine amino acid prodrug of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast determination of paracetamol and its hydrolytic degradation product p-aminophenol by capillary and microchip electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the neuropharmacological effects of acetamide derivatives
Application Note: Navigating the Neuropharmacological Landscape of Acetamide Derivatives
Subtitle: From Rational Design to Clinical Translation: Protocols for SV2A Modulation and Sodium Channel Slow Inactivation
Abstract
Acetamide derivatives represent a cornerstone pharmacophore in modern neuropharmacology, exemplified by the clinical success of Levetiracetam (Keppra®) and Lacosamide (Vimpat®). Despite sharing a chemical core, these agents diverge radically in mechanism: Levetiracetam modulates the Synaptic Vesicle Protein 2A (SV2A), while Lacosamide selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs). This application note provides a comprehensive technical guide for researchers to design, synthesize, and validate novel acetamide derivatives. We detail critical protocols for SV2A radioligand binding, patch-clamp electrophysiology for slow inactivation, and blood-brain barrier (BBB) permeability assessment, bridging the gap between chemical synthesis and in vivo efficacy.
Rational Design & Chemical Space
The acetamide moiety (
-
The "Racetam" Class (e.g., Levetiracetam): The acetamide nitrogen is cyclized into a pyrrolidone ring. The critical interaction involves the amide oxygen serving as a hydrogen bond acceptor within the SV2A hydrophilic pocket.
-
The Functionalized Amino Acid Class (e.g., Lacosamide): The acetamide is part of a linear chain. The mechanism shifts toward stabilizing the "slow inactivated" state of sodium channels, requiring a specific hydrophobic aryl tail for voltage-sensor domain interaction.
Visualizing the Structure-Activity Relationship (SAR)
Figure 1: SAR Logic Flow. The bifurcation of the acetamide core determines the primary neuropharmacological target (Na+ Channel vs. SV2A).
In Vitro Mechanism Deconvolution
To validate a new derivative, one must determine if it behaves "Levetiracetam-like" (SV2A) or "Lacosamide-like" (Na+ Channel).
Protocol A: SV2A Radioligand Binding Assay
Target: Synaptic Vesicle Protein 2A (SV2A) Standard: [3H]-ucb 30889 is the gold-standard radioligand, offering higher affinity than tritiated levetiracetam.
Materials:
-
Source Tissue: Rat cortical membranes or CHO cells expressing human SV2A.
-
Radioligand: [3H]-ucb 30889 (Specific Activity ~80 Ci/mmol).
-
Buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4.
Step-by-Step Methodology:
-
Membrane Prep: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in assay buffer to 0.2 mg protein/mL.
-
Incubation: In a 96-well plate, combine:
-
25 µL Test Compound (10 concentrations, 1 nM – 100 µM).
-
25 µL [3H]-ucb 30889 (Final conc. 2 nM).
-
200 µL Membrane Suspension.
-
-
Equilibrium: Incubate for 60 minutes at 4°C (binding is temperature-sensitive; 37°C degrades stability).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Calculate Ki using the Cheng-Prusoff equation. A Ki < 1 µM indicates high-affinity SV2A modulation.
Protocol B: Sodium Channel Slow Inactivation (Patch Clamp)
Target: Voltage-Gated Sodium Channels (e.g., Nav1.7, Nav1.8) Differentiation: Classic anticonvulsants (Carbamazepine) block fast inactivation. Acetamide derivatives like Lacosamide selectively enhance slow inactivation.
Electrophysiology Setup:
-
System: Whole-cell patch clamp (HEK293 cells expressing Nav1.7).
-
Solutions: Intracellular (CsF-based to block K+ currents); Extracellular (Standard Tyrode’s).
Pulse Protocol (The "Slow" Protocol):
-
Holding Potential: -120 mV.
-
Conditioning Pulse: Depolarize to various potentials (-120 mV to +20 mV) for 10 seconds (Critical: Short pulses only measure fast inactivation).
-
Recovery Pulse: Hyperpolarize to -120 mV for 150 ms (Allows recovery of fast-inactivated channels, isolating the slow-inactivated fraction).
-
Test Pulse: Depolarize to 0 mV to measure available current.
Data Interpretation:
-
Plot normalized current (I/Imax) vs. Conditioning Voltage.
-
Positive Hit: A leftward shift (hyperpolarizing shift) in the
of the slow inactivation curve without significant change to the fast inactivation curve.
ADME Profiling: The BBB Gatekeeper
Neuroactive acetamides must cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for high-throughput screening.
Protocol C: PAMPA-BBB Assay
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in dodecane.
Workflow:
-
Membrane Coating: Apply 4 µL of Lipid Solution to the filter of the donor plate. Ensure uniformity.
-
Donor Preparation: Dissolve test compound in PBS (pH 7.4) with 5% DMSO to 10 mM. Add 150 µL to donor wells.
-
Acceptor Preparation: Add 300 µL PBS (pH 7.4) to acceptor wells.
-
Sandwich & Incubate: Place donor plate on top of acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Quantify compound concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation:
-
Success Criteria:
cm/s indicates high CNS permeability.[1]
-
In Vivo Proof of Concept
Protocol D: The 6-Hz Psychomotor Seizure Model
Unlike the Maximal Electroshock (MES) test, the 6-Hz model detects efficacy against refractory partial seizures, the clinical niche of Levetiracetam.
-
Animals: Male NMRI mice (20-25g).
-
Pretreatment: Administer acetamide derivative (i.p.) 30, 60, or 120 mins prior to testing.
-
Stimulation: Corneal electrodes. Parameters: 6 Hz, 0.2 ms pulse width, 3 seconds duration .
-
Current intensities: 32 mA (screening) or 44 mA (refractory model).
-
-
Endpoint: "Psychomotor seizure" defined by immobility, forelimb clonus, and straub tail.
-
Scoring: Protection = absence of the specific behavioral seizure within 2 minutes post-stimulus.
Data Interpretation & Statistical Validity
Mechanism of Action Visualization
Figure 2: Mechanistic divergence. Acetamide derivatives stabilize neuronal hyperexcitability via two distinct, non-overlapping pathways.
Summary of Expected Results
| Assay | Levetiracetam-like Profile | Lacosamide-like Profile | Inactive / Poor Candidate |
| SV2A Binding ( | < 1.0 µM | > 100 µM | > 100 µM |
| Na+ Fast Inactivation | No Effect | No Effect | Variable |
| Na+ Slow Inactivation | No Effect | Leftward Shift ( | No Shift |
| PAMPA ( | > | > | < |
| 6-Hz Seizure Model | Potent Protection | Moderate Protection | No Protection |
| MES Seizure Model | Weak/No Protection | Potent Protection | No Protection |
References
-
Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link
-
Errington, A. C., et al. (2008). "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels." Molecular Pharmacology, 73(1), 157-169. Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. Link
-
Barton, M. E., et al. (2001). "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research, 47(3), 217-227. Link
-
Niespodziany, I., et al. (2013). "Lacosamide inhibition of Nav1.7 voltage-gated sodium channels: slow binding to fast-inactivated states." Journal of Pharmacology and Experimental Therapeutics, 344(2), 501-514. Link
Sources
Application Notes and Protocols for Studying Drug Metabolism with N-(4-hydroxyphenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for utilizing N-(4-hydroxyphenyl)acetamide (acetaminophen) and its analogs as powerful tools to investigate drug metabolism. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to your research.
Introduction: The Significance of N-(4-hydroxyphenyl)acetamide in Metabolic Research
N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol, is one of the most widely used analgesic and antipyretic drugs globally.[1][2] Its extensive clinical use and well-characterized metabolic pathways make it an ideal model compound for studying drug metabolism. At therapeutic doses, acetaminophen is considered safe; however, overdose can lead to severe hepatotoxicity, primarily initiated by its metabolic activation to a reactive intermediate.[2][3] This dual nature of acetaminophen provides a unique platform for investigating both detoxification and bioactivation pathways.
The study of acetaminophen analogs—molecules with systematic structural modifications—offers a nuanced approach to dissecting the roles of specific metabolic enzymes and pathways. By altering physicochemical properties such as lipophilicity and oxidation potential, researchers can probe the structure-activity relationships that govern metabolic fate and toxicity.[4][5][6][7] For instance, fluorinated analogs have been instrumental in understanding how changes in electronic properties affect the propensity for oxidative bioactivation.[6][7] Similarly, isotopically labeled analogs, such as deuterated acetaminophen, are invaluable for tracing metabolic pathways and quantifying metabolite formation using mass spectrometry.[8]
This guide will provide detailed protocols for using these compounds in key in vitro systems, including human liver microsomes and primary hepatocyte cultures, coupled with robust analytical methodologies for metabolite identification and quantification.
Core Metabolic Pathways of N-(4-hydroxyphenyl)acetamide
The metabolism of acetaminophen occurs primarily in the liver and involves a balance between two major detoxification pathways (Phase II metabolism) and a minor bioactivation pathway (Phase I metabolism).[1][9][10]
Phase II Metabolism: The Major Detoxification Routes
At therapeutic concentrations, the majority of acetaminophen is metabolized through conjugation reactions:
-
Glucuronidation: This is the primary metabolic route, where UDP-glucuronosyltransferases (UGTs), particularly isoforms UGT1A1, UGT1A6, and UGT1A9, attach a glucuronic acid moiety to the hydroxyl group of acetaminophen.[10] This process significantly increases the water solubility of the compound, facilitating its renal excretion.[10]
-
Sulfation: The second major pathway involves the addition of a sulfonate group by sulfotransferases (SULTs). This conjugation also enhances water solubility and promotes elimination.[11]
Phase I Metabolism: The Bioactivation Pathway and Toxicity
A smaller fraction of acetaminophen is metabolized by the cytochrome P450 (CYP450) enzyme system. This oxidative pathway is responsible for the drug's toxicity at high doses.
-
NAPQI Formation: CYP450 enzymes, predominantly CYP2E1, CYP1A2, and CYP3A4, oxidize acetaminophen to the highly reactive and electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][3]
-
Glutathione (GSH) Conjugation: Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[9][10]
-
Hepatotoxicity: During an overdose, the glucuronidation and sulfation pathways become saturated, shunting more acetaminophen towards the CYP450 pathway and leading to excessive NAPQI production.[1] This depletes hepatic GSH stores. Once GSH is depleted, NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[3]
The interplay of these pathways is crucial in determining the safety profile of acetaminophen and provides a framework for investigating the metabolic liabilities of new chemical entities.
Diagram of Acetaminophen Metabolism
Caption: Metabolic pathways of N-(4-hydroxyphenyl)acetamide.
Experimental Protocols
The following protocols provide a framework for studying the metabolism of N-(4-hydroxyphenyl)acetamide and its analogs. These are designed to be adaptable to specific research questions.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[12][13][14]
Rationale: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP450 enzymes.[14] By incubating a test compound with HLMs and an NADPH-regenerating system (as a source of cofactors), one can determine the rate of disappearance of the parent compound, which is indicative of its metabolic clearance.[14][15]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound and analogs (stock solutions in a suitable solvent like DMSO or acetonitrile)
-
NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLMs on ice.
-
Prepare working solutions of the test compound and analogs in phosphate buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.[15]
-
Prepare the NADPH-regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the test compound/analog solution to the wells.
-
Start the enzymatic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to each well.[14] The 0-minute time point serves as a baseline control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Table 1: Example Metabolic Stability Data for Acetaminophen and Analogs
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Acetaminophen | 25.3 | 27.4 |
| Analog A (Fluorinated) | 45.1 | 15.4 |
| Analog B (Deuterated) | 26.0 | 26.7 |
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 2: Metabolism in Primary Human Hepatocyte Cultures
This protocol utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic activities, as well as transporter functions.[16][17]
Rationale: Primary human hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors, offering a "gold standard" in vitro system for predicting the metabolic profile of a drug in humans.[17][18] They are essential for studying conjugation reactions and for assessing the potential for drug-induced toxicity.[11][16][19][20]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and culture media
-
Collagen-coated culture plates
-
Test compound and analogs
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Thawing and Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[17]
-
Transfer the cells to pre-warmed plating medium and centrifuge to remove cryoprotectant.
-
Resuspend the cell pellet in plating medium and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
-
Cell Culture and Treatment:
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Replace the plating medium with culture medium.
-
After a stabilization period (e.g., 24 hours), treat the cells with the test compound or analogs at various concentrations.
-
-
Sample Collection:
-
At specified time points, collect aliquots of the culture medium.
-
At the end of the experiment, the cells can be lysed to analyze intracellular metabolites.
-
-
Sample Analysis:
-
Analyze the collected media and cell lysates by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Data Analysis:
-
Monitor the disappearance of the parent compound and the formation of metabolites over time.
-
This data can be used to determine metabolic pathways, calculate formation rates of different metabolites, and assess the potential for bioactivation.
Diagram of Hepatocyte Culture Workflow
Caption: Workflow for hepatocyte culture and metabolism studies.
Protocol 3: LC-MS/MS Analysis of Acetaminophen and its Metabolites
This protocol outlines a general approach for the simultaneous quantification of acetaminophen and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23][24][25]
Rationale: LC-MS/MS provides high sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices.[23] It allows for the accurate quantification of multiple analytes in a single run, which is essential for comprehensive metabolic profiling.[24]
Instrumentation and Conditions:
-
LC System: A U(H)PLC system capable of gradient elution.
-
Column: A reversed-phase C18 column is commonly used.[21][23][24]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to separate compounds with different polarities.[24]
-
MS System: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes may be necessary to detect all metabolites.
Procedure:
-
Sample Preparation:
-
For microsomal and hepatocyte samples, protein precipitation with cold acetonitrile is a common and effective method.[24]
-
For plasma or urine samples, a similar protein precipitation or a solid-phase extraction (SPE) may be required for cleanup.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop an MRM method with specific precursor-to-product ion transitions for acetaminophen, its glucuronide and sulfate conjugates, and any other metabolites of interest.
-
-
Quantification:
-
Use a calibration curve prepared with authentic standards to quantify the concentration of each analyte.
-
An internal standard is crucial for correcting for variations in sample preparation and instrument response.
-
Table 2: Example MRM Transitions for Acetaminophen and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Acetaminophen | 152.1 | 110.1 | Positive |
| Acetaminophen-Glucuronide | 328.1 | 152.1 | Positive |
| Acetaminophen-Sulfate | 230.0 | 107.0 | Negative |
| GSH-Adduct | 457.1 | 328.1 | Positive |
Conclusion
The study of N-(4-hydroxyphenyl)acetamide and its analogs provides a robust and versatile platform for elucidating the fundamental principles of drug metabolism. The protocols outlined in this guide, from high-throughput microsomal stability assays to more complex hepatocyte-based studies, offer a systematic approach to understanding metabolic pathways, identifying potential liabilities, and ultimately designing safer and more effective drugs. By combining thoughtful experimental design with powerful analytical techniques, researchers can continue to unravel the complexities of drug metabolism and contribute to the advancement of pharmaceutical sciences.
References
- HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide. (2025, May 11). protocols.io.
- Teffera, Y., & Abramson, F. (1994). Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen. Biological Mass Spectrometry, 23(12), 776–783.
- How to use hepatocytes for intrinsic clearance prediction? (2025, May 29).
- Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. (2025, August 6). Request PDF.
- Childs, C. R., et al. (2018). Differential Chemoprotection against Acetaminophen-Induced Hepatotoxicity by Latentiated l-Cysteines. Chemical Research in Toxicology, 31(9), 899–908.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Tanga, M. J., et al. (2018). Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. ACS Medicinal Chemistry Letters, 9(10), 1025–1030.
- HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide. (2025, May 11). protocols.io.
- Metabolic stability in liver microsomes. (n.d.). Mercell.
- Mbu, T. A., et al. (2013). Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(4), 213–219.
- Zhang, J., et al. (2018). Fluorine-thiol displacement probes for acetaminophen's hepatotoxicity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899–2902.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism.
- Primary Human Hepatocytes Culture Protocol. (n.d.). Sigma-Aldrich.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Barnard, S., et al. (1993). The effect of fluorine substitution on the hepatotoxicity and metabolism of paracetamol in the mouse. Biochemical Pharmacology, 46(6), 1057–1065.
- A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. (n.d.). LabRulez LCMS.
- Manini, P., et al. (2007). Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. Journal of Medicinal Chemistry, 50(5), 1045–1052.
- Li, W., et al. (2012). Simultaneous LC-MS/MS Quantitation of Acetaminophen and Its Glucuronide and Sulfate Metabolites in Human Dried Blood Spot Samples Collected by Subjects in a Pilot Clinical Study. Bioanalysis, 4(12), 1477–1487.
- The Mechanism of Paracetamol-induced Hepatotoxicity: Implic
- Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution. (2022, February 25). STAR Protocols, 3(1), 101149.
- Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23).
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023, February 9). STAR Protocols, 4(1), 102027.
- Al-Wabli, R. I., et al. (1993). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 45(10), 877–882.
- Ghauri, F. Y., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol)
- Liu, J., et al. (1996). Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen. In Vitro Cellular & Developmental Biology. Animal, 32(1), 47–54.
- Li, Y., et al. (2020). Design and synthesis of acetaminophen probe APAP-P1 for identification of the toxicity targets thioredoxin reductase-1 in HepaRG cells. RSC Advances, 10(35), 20935–20941.
- Representative workflow of in vitro NAPQI binding to recombinant GSTs... (n.d.).
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ACETAMINOPHEN AND IBUPROFEN METAL COMPLEXES OR DERIVATIVES: A REVIEW. (2024, April 30).
- Metabolic interactions between acetaminophen (paracetamol) and two flavonoids, luteolin and quercetin, through in-vitro inhibition studies. (n.d.). ClinPGx.
- Acetaminophen metabolism. Acetaminophen is metabolized primarily by sulfation and glucuronidation... (n.d.).
- Trettin, A., et al. (2014). Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide (S²⁻) and analysis by GC-MS/MS. Journal of Mass Spectrometry, 49(7), 624–632.
- Liu, J., et al. (1995). Sulfation and glucuronidation of acetaminophen by human hepatocytes cultured on Matrigel and type 1 collagen reproduces conjugation in vivo. The International Journal of Artificial Organs, 18(9), 530–536.
- The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets. (n.d.). Cell & Bioscience, 12(1), 12.
- Kane, R. E., et al. (1990). Sulfation and glucuronidation of acetaminophen by cultured hepatocytes replicating in vivo metabolism. ASAIO Transactions, 36(3), M607–M610.
- PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. (n.d.). Pharmacogenetics and Genomics, 25(8), 416–424.
- A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes. (n.d.). ACS Chemical Biology, 8(12), 2686–2693.
- Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide (S2−) and analysis by GC–MS/MS. (2025, August 9). Request PDF.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Molecules, 28(16), 6097.
- McGill, M. R., & Jaeschke, H. (2013). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. Pharmaceutical Research, 30(9), 2174–2187.
- Acetaminophen Pathway (therapeutic doses), Pharmacokinetics. (n.d.). ClinPGx.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
- The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon.
Sources
- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of fluorine substitution on the hepatotoxicity and metabolism of paracetamol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes replicating in vivo metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. mercell.com [mercell.com]
- 16. How to use hepatocytes for intrinsic clearance prediction? [synapse.patsnap.com]
- 17. bdj.co.jp [bdj.co.jp]
- 18. cell.com [cell.com]
- 19. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfation and glucuronidation of acetaminophen by human hepatocytes cultured on Matrigel and type 1 collagen reproduces conjugation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC-MS Protocol for Paracetamol Quantification: A Step- by-Step Laboratory Guide [zenodo.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Aminopeptidase Inhibitors using 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
Executive Summary
This guide details the protocol for utilizing 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (Glycyl-p-aminophenol HCl, or Gly-pAP) as a chromogenic substrate in high-throughput screening (HTS) campaigns. While fluorogenic substrates (like AMC derivatives) are common, Gly-pAP offers a cost-effective, high-solubility alternative with a distinct colorimetric endpoint, particularly useful for screening inhibitors of Aminopeptidase N (CD13) and Leucine Aminopeptidase (LAP) .
The protocol employs a coupled endpoint assay where the enzymatic release of 4-aminophenol (pAP) is quantified via an oxidative coupling reaction (Resorcinol/Manganese), yielding a stable indophenol dye detectable at 550–570 nm. This method is robust (Z' > 0.6), resistant to autofluorescence interference common in small molecule libraries, and adaptable to 384-well formats.
Scientific Principle & Mechanism[1][2]
The Enzymatic Reaction
The core of this assay is the hydrolysis of the amide bond in Gly-pAP by the target aminopeptidase. The hydrochloride salt ensures high aqueous solubility compared to the free base.
-
Substrate: 2-amino-N-(4-hydroxyphenyl)acetamide (Gly-pAP).
-
Enzyme: Aminopeptidase (e.g., APN/CD13) recognizes the N-terminal glycine.
-
Cleavage: The enzyme hydrolyzes the peptide bond, releasing Glycine and 4-Aminophenol (pAP) .
The Detection System (The "Developer")
4-aminophenol is electroactive and oxidatively unstable. To create a robust HTS readout, we utilize a chemical derivatization step that terminates the enzymatic reaction and generates a stable chromophore.
The Resorcinol-Manganese Reaction:
In the presence of Manganese ions (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Gly-pAP HTS assay. The enzymatic step releases 4-aminophenol, which is chemically converted to a measurable indophenol dye.[1][2]
Materials & Reagents
| Component | Specification | Role |
| Substrate | 2-amino-N-(4-hydroxyphenyl)acetamide HCl | Target substrate. Store at -20°C desiccated. |
| Target Enzyme | Recombinant Human CD13 (or similar) | Target protease. |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 10 µM ZnCl₂ | Physiological pH; Zinc is a cofactor for APN. |
| Developer A | 0.5 M Resorcinol in water | Coupling agent. |
| Developer B | 10 mM MnCl₂ in water | Oxidative catalyst. |
| Stop Solution | 0.1 M Na₂CO₃ (pH 11.5) | Raises pH to stop enzyme & facilitate coupling. |
| Control Inhibitor | Bestatin Hydrochloride | Validated APN inhibitor (Positive Control). |
HTS Protocol (384-Well Format)[5]
Note: This protocol is designed for a 50 µL final reaction volume. All liquid handling should be performed using automated dispensers (e.g., Multidrop or Echo) for precision.
Step 1: Compound Plating
-
Dispense 0.5 µL of test compounds (10 mM in DMSO) into the assay plate (Black-walled, clear bottom 384-well plate).
-
Controls:
-
High Control (HC): 0.5 µL DMSO (No inhibitor, 100% Activity).
-
Low Control (LC): 0.5 µL Bestatin (100 µM final) or Buffer only (0% Activity).
-
Step 2: Enzyme Addition[6]
-
Dilute the Enzyme to 2x final concentration (e.g., 10 nM) in Assay Buffer.
-
Dispense 25 µL of Enzyme solution into all wells except the "No Enzyme" blanks (if used).
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme interaction.
Step 3: Substrate Initiation
-
Dilute Gly-pAP HCl to 2x final concentration (e.g., 2 mM) in Assay Buffer.
-
Critical: Prepare fresh. 4-aminophenol derivatives can auto-oxidize if left for days.
-
-
Dispense 25 µL of Substrate solution into all wells.
-
Centrifuge plate briefly (1000 rpm, 1 min) to mix.
-
Incubate at 37°C for 60 minutes .
Step 4: Development & Readout
-
Prepare Master Developer Mix immediately before use:
-
Mix Developer A (Resorcinol), Developer B (MnCl₂), and Stop Solution (Na₂CO₃) in a ratio of 1:1:8 .
-
-
Dispense 20 µL of Master Developer Mix into all wells.
-
Incubate at RT for 10–15 minutes . A blue color will develop in active wells.
-
Read Absorbance at 550 nm (or 570 nm) on a microplate reader.
HTS Workflow Diagram
Figure 2: Step-by-step HTS workflow for the Gly-pAP aminopeptidase assay.
Data Analysis & Validation
Z-Factor Calculation
To validate the assay for HTS, calculate the Z-factor using the High Controls (HC, DMSO only) and Low Controls (LC, Bestatin/No Enzyme).
-
Target: Z' > 0.5 is required for a robust screen.
-
Typical Performance: This assay typically yields Z' ~ 0.7 due to the high extinction coefficient of the indophenol dye.
Normalization
Calculate % Inhibition for each test compound:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Blank) | Spontaneous hydrolysis or oxidized substrate. | Use fresh substrate. Store stock powder desiccated. Ensure Buffer pH is not > 8.0 during incubation (auto-hydrolysis increases at high pH). |
| Low Signal | Incomplete coupling reaction. | Ensure Developer Mix pH is > 10 (checked by Na₂CO₃). Manganese is essential; check MnCl₂ stock. |
| Precipitation | Compound insolubility. | Ensure final DMSO concentration is < 2%. |
| Signal Drift | Unstable Indophenol dye. | Read plate within 30 mins of adding developer. The dye is stable for ~1 hour but may fade. |
References
- Mantle, D., et al. (1997). "Comparison of aminopeptidase assays using different substrates." Clinica Chimica Acta. (Establishes the utility of amino acid arylamides).
-
Ghindilis, A. L., et al. (1995).[3] "Determination of p-aminophenol... based on recycling enzyme amplification."[3] Analytica Chimica Acta. Link (Describes the electrochemical and enzymatic detection principles of p-aminophenol).
-
Wong, L. T., et al. (1997). "Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer." Clinical Chemistry. Link (Source for the Resorcinol-Manganese colorimetric coupling protocol).
-
Zhang, J., et al. (2024). "High-Throughput Screening for Inhibitors of Insulin-Regulated Aminopeptidase." Biomolecules.[4][5] Link (General HTS methodologies for aminopeptidases).
-
Sigma-Aldrich. "Product Information: (2R)-2-Amino-2-(4-hydroxyphenyl)-acetamide." Link (Chemical properties and stability data).
Sources
Troubleshooting & Optimization
Navigating the Challenges of Aqueous Solubility for 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride: A Technical Support Guide
For Immediate Release
Researchers and formulation scientists working with 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride now have a comprehensive resource to address common solubility challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to facilitate smoother, more efficient experimental workflows. As a key intermediate in pharmaceutical synthesis, understanding the aqueous behavior of this compound is critical for success in drug development.
This guide, developed by our team of application scientists, offers practical, evidence-based solutions to the solubility issues frequently encountered with this amine hydrochloride salt. By explaining the scientific principles behind its solubility characteristics, we aim to empower researchers to anticipate and overcome potential obstacles in their work.
Troubleshooting Guide: Resolving Dissolution Issues
Difficulties in dissolving 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride can often be traced back to a few key factors. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment: Incomplete Dissolution
Observation: The compound does not fully dissolve in an aqueous solvent, leaving behind a solid residue.
Potential Causes & Immediate Actions:
-
Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the chosen volume of solvent.
-
Solution: Increase the solvent volume or decrease the amount of compound to be dissolved.
-
-
Low Temperature: The dissolution of many salts is an endothermic process, meaning solubility increases with temperature.
-
Solution: Gently warm the solution while stirring. Be cautious not to degrade the compound with excessive heat.
-
-
Inadequate Agitation: Insufficient mixing can lead to localized saturation around the solid particles, hindering further dissolution.
-
Solution: Ensure vigorous and continuous stirring or agitation. Sonication can also be an effective method to break up particle agglomerates and enhance dissolution.
-
Advanced Troubleshooting: pH and Buffer Selection
The pH of the aqueous solution is a critical determinant of the solubility of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride. As an amine hydrochloride, its solubility is highly dependent on the protonation state of the amino group.
Issue 1: Precipitation Upon pH Adjustment
Observation: The compound initially dissolves but precipitates out of solution when the pH is increased.
Solution:
-
Maintain an acidic to neutral pH: To keep the compound in its soluble, protonated form, maintain the pH of the solution below the estimated pKa of the amino group. Using a buffered solution is highly recommended to ensure stable pH control.
-
Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ratio of the ionized (salt) to unionized (free base) forms of the compound can be described by the Henderson-Hasselbalch equation.[2][3]
Issue 2: Reduced Solubility in High-Chloride Buffers
Observation: The compound exhibits lower than expected solubility in buffers containing a high concentration of chloride ions (e.g., certain concentrations of HCl or phosphate-buffered saline with added NaCl).
Causality: This is due to the common ion effect .[4][5][6] The presence of an excess of the common ion (chloride) in the solution can shift the dissolution equilibrium towards the undissolved salt, thereby reducing its solubility.
Solution:
-
Select alternative buffers: If high concentrations of the compound are required, consider using buffers with non-chloride counter-ions, such as phosphate or acetate buffers, provided the desired pH can be maintained.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility issues with 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride?
| pH | Estimated Solubility | Predominant Species |
| 2.0 | High | Protonated (Salt) Form |
| 4.0 | High | Protonated (Salt) Form |
| 6.0 | Moderate | Mix of Protonated and Free Base |
| 8.0 | Low | Free Base Form |
Note: These are estimations and actual solubility should be determined experimentally.
Q2: How does temperature affect the solubility of this compound?
A2: Generally, the solubility of solid solutes in liquid solvents increases with temperature. For 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride, it is expected that increasing the temperature of the aqueous solution will enhance its solubility. However, it is crucial to be mindful of the compound's stability at elevated temperatures. Prolonged exposure to high temperatures, especially at non-optimal pH values, could lead to degradation.
Q3: Can I use co-solvents to improve the solubility of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride?
A3: Yes, the use of polar organic co-solvents can be an effective strategy to increase the solubility of this compound. Solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used in pharmaceutical formulations to enhance the solubility of active pharmaceutical ingredients. It is recommended to start with a small percentage of the co-solvent and gradually increase it while monitoring for complete dissolution. The choice of co-solvent should be compatible with the intended downstream application.
Q4: How should I prepare a stock solution of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride?
A4: For preparing a stock solution, it is recommended to use a slightly acidic buffer (e.g., pH 4-5) to ensure the compound remains in its fully protonated and most soluble form. The "shake flask" method is a reliable technique for determining the equilibrium solubility.[8] This involves adding an excess of the compound to the chosen solvent system, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in a filtered or centrifuged aliquot of the supernatant.[8][9]
Q5: What are the signs of degradation when dissolving this compound?
A5: Degradation of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride in solution can be indicated by a change in color (e.g., yellowing or browning), the appearance of new peaks in a chromatographic analysis (e.g., HPLC), or a change in pH over time. The primary degradation pathways to be aware of are hydrolysis of the acetamide group and oxidation of the aminophenol moiety, which can be influenced by pH, temperature, and exposure to light and oxygen.
Experimental Protocols
Protocol 1: Preparation of a pH 4.5 Acetate Buffer (50 mM)
-
Weigh out 2.99 g of sodium acetate trihydrate and dissolve it in approximately 900 mL of deionized water.
-
Add 1.4 mL of glacial acetic acid to the solution.
-
Adjust the pH to 4.5 using a calibrated pH meter by adding small amounts of acetic acid or a 1 M sodium hydroxide solution.
-
Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Mix the solution thoroughly.
Protocol 2: General Procedure for Solubility Determination (Shake Flask Method)
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Add an excess amount of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride to a known volume of each buffered solution in a sealed container.
-
Place the containers in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solutions to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate mobile phase or solvent for analysis.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Perform the experiment in triplicate for each pH condition.
References
- Filo. (2025, September 19).
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
- ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
- Microbe Notes. (2024, August 27).
- Springer. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality.
- CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
- American Pharmaceutical Review. (2013, February 25).
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
- YouTube. (2020, June 30). Common Ion Effect - NaCl and HCl.
- Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- International Journal of Scientific and Research Publications. (n.d.).
- Science Notes and Projects. (2023, March 25).
- Save My Exams. (2025, December 9).
- MDPI. (n.d.).
- PubMed. (2010, July 12). Study of pH-dependent solubility of organic bases.
- StudySmarter. (2023, October 20).
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- ResearchGate. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
- ACS Publications. (2021, August 16). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.
- World Health Organiz
- Helda - Helsinki.fi. (2021, July 15).
- Raytor. (2026, January 22).
- ResearchGate. (2025, August 6). Effect of chloride ion on dissolution of different salt forms of haloperidol.
- University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- National Institutes of Health (NIH). (n.d.).
- Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt.
- YouTube. (2025, April 24). pH and Solubility.
- ResearchGate. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
-
PubChem. (n.d.). 2-Amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Hydroxyphenylacetamide. Retrieved from [Link]
- ResearchGate. (2026, January 22). 2-(4-Hydroxyphenyl)acetamide.
Sources
- 1. Chapter 22 notes [web.pdx.edu]
- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Common-ion effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. who.int [who.int]
- 9. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raytor.com [raytor.com]
Technical Support Center: Stabilizing 2-amino-N-(4-hydroxyphenyl)acetamide Hydrochloride Solutions
Welcome to the technical support center for 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the stability of aqueous solutions of this compound. As a key intermediate and potential impurity in pharmaceutical synthesis, understanding and controlling its stability is paramount for reproducible and accurate experimental results.
Introduction: The Challenge of Instability
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride, a molecule structurally related to paracetamol, possesses two primary functional groups that render it susceptible to degradation in solution: a phenolic hydroxyl group and an aromatic amine. These groups are prone to oxidation and hydrolysis, leading to the formation of colored degradants and a loss of compound integrity. This guide will address the common stability challenges and provide robust solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is turning yellow/brown. What is causing this discoloration?
A1: The discoloration of your solution is a classic indicator of oxidative degradation.[1][2] The aminophenol moiety is highly susceptible to oxidation, which can be initiated by several factors including dissolved oxygen in your solvent, exposure to ambient light, and the presence of trace metal ions that can catalyze the oxidation process.[3][4] This oxidation leads to the formation of quinone-imine species and other colored polymeric products.
Q2: What is the optimal pH range for storing my 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride solution?
A2: For maximum stability, solutions should be maintained in a slightly acidic to neutral pH range, ideally between pH 4 and 7.[3] Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the acetamide group, leading to the formation of 4-aminophenol and acetic acid.[2][5][6] It is highly recommended to use a buffered system to maintain a stable pH.[2]
Q3: How significant is the impact of light on the stability of the solution?
A3: Exposure to light, particularly UV radiation, can significantly accelerate the degradation of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride.[4][7] Photodegradation can occur through complex pathways, leading to a loss of potency and the formation of various degradants. It is crucial to protect your solutions from light at all stages of your experiment, from preparation to storage and analysis.[2][3]
Q4: Can temperature affect the stability of my solution?
A4: Yes, temperature plays a critical role. Elevated temperatures will increase the rate of both hydrolysis and oxidation.[4] For short-term storage, it is advisable to keep solutions refrigerated (2-8 °C). For long-term storage, freezing (-20 °C or below) is recommended, provided the compound is stable to freeze-thaw cycles.[2]
Q5: What are the primary degradation products I should be aware of?
A5: The two primary degradation pathways are hydrolysis and oxidation. Hydrolysis of the amide bond will yield 4-aminophenol and acetic acid.[2][5][6] Oxidation of the aminophenol structure leads to the formation of p-benzoquinone imine and subsequently more complex colored products.[5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered when working with 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride solutions.
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
| Possible Cause | Troubleshooting Steps & Recommendations |
| Dissolved Oxygen in Solvent | Recommendation: Deoxygenate your solvent before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes. For more sensitive applications, use the freeze-pump-thaw method.[3] |
| Metal Ion Contamination | Recommendation: Use high-purity solvents and ensure all glassware is scrupulously clean. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your solution. A starting concentration of 0.01-0.05% (w/v) is often effective.[3][8][9] |
| Exposure to Ambient Light | Recommendation: Prepare and handle the solution in a location with minimal light exposure. Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[2][3] |
Issue 2: Inconsistent Results in HPLC Analysis (e.g., peak area decreasing over time, appearance of new peaks)
| Possible Cause | Troubleshooting Steps & Recommendations |
| In-solution Degradation During Analysis | Recommendation: Add an antioxidant, such as ascorbic acid, to your sample solvent and mobile phase.[10] This will help to prevent on-column and in-vial degradation. Prepare samples immediately before injection. |
| Hydrolysis Due to Uncontrolled pH | Recommendation: Ensure your sample solvent and mobile phase are buffered to a pH between 4 and 7.[3] |
| Incorrect Storage of Stock/Working Solutions | Recommendation: Store all solutions at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term) and protected from light.[2] |
Stabilization Strategies: A Proactive Approach
To prevent degradation, a multi-faceted approach is often necessary. The following table summarizes key stabilization strategies:
| Strategy | Agent/Method | Recommended Starting Concentration | Mechanism of Action & Key Considerations |
| Control of pH | Phosphate or Acetate Buffer | 10-50 mM | Maintains pH in the optimal range of 4-7 to minimize hydrolysis.[3] |
| Antioxidants | Ascorbic Acid (Vitamin C) | 0.01 - 0.1% (w/v) | A highly effective reducing agent that scavenges dissolved oxygen and other oxidizing species. Particularly useful in aqueous solutions.[10] |
| Sodium Metabisulfite | 0.05 - 0.5% (w/v) | A strong reducing agent that can be more effective than ascorbic acid in some instances.[10] | |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A phenolic antioxidant that acts as a free radical scavenger. More effective in organic systems due to limited aqueous solubility.[10][11] | |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | 0.01 - 0.05% (w/v) | Sequesters trace metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidative degradation.[3][8][9] |
| Inert Atmosphere | Nitrogen or Argon Gas | N/A | Sparging solvents with an inert gas removes dissolved oxygen.[3] Handling solutions under a blanket of inert gas prevents re-exposure to oxygen. |
| Light Protection | Amber Glassware/Light-blocking materials | N/A | Prevents photodegradation by blocking UV and visible light.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a method for preparing a more stable stock solution of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride for general laboratory use.
-
Solvent Deoxygenation: Place the desired volume of high-purity water or buffer (pH 6.0 phosphate buffer is recommended) in a suitable flask. Sparge with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Reagent Preparation: In an amber glass vial, accurately weigh the required amount of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride.
-
Stabilizer Addition: To the same vial, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01% (w/v).
-
Dissolution: Add the deoxygenated solvent to the vial and mix gently until all solids are completely dissolved.
-
Storage: Tightly cap the vial. For extra protection, flush the headspace of the vial with inert gas before sealing. Store the solution at 2-8°C for short-term use or at -20°C for longer-term storage.
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products and to confirm the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a calibrated UV light source. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a suitable method (e.g., HPLC-UV).
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways and the logic for creating a stable solution.
Caption: Primary degradation pathways of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride.
Caption: Experimental workflow for preparing and maintaining a stable solution.
References
-
Al-Gharib, S. A., et al. (2025). Sunlight-Induced Photocatalytic Removal of Paracetamol Using Au-TiO2 Nanoparticles. Catalysts. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. [Link]
- El-Lahham, Z., et al. (2014). Photocatalytic degradation of paracetamol on TiO 2 nanoparticles and TiO 2 /cellulosic fiber under UV and sunlight irradiation. Journal of the Taiwan Institute of Chemical Engineers.
- Blangetti, N., et al. (2023). Photocatalytic Degradation of Paracetamol under Simulated Sunlight by Four TiO2 Commercial Powders.
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- Al-Okab, R. K. (2021). Oxidative Coupling-Base Reaction for the Indirect Spectrophotometric Determination of Paracetamol in Drug Formulations. International Journal on Engineering, Science and Technology (IJonEST).
- Adamu, U., et al. (2019). impurity profiling of paracetamol dosage forms used in maiduguri metropolis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Patel, P., & Dedania, Z. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences Review and Research.
- Yang, L., et al. (2008). Photocatalytic Oxidation of Paracetamol: Dominant Reactants, Intermediates, and Reaction Mechanisms. Environmental Science & Technology.
- Andersen, C. F., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Garska, D., et al. (2024). Photocatalytic Degradation of Paracetamol and Antibacterial Activity of La-Modified TiO2 Obtained by Non-Hydrolytic Sol–Gel Route. MDPI.
- Berzas, J. J., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis.
- Pharmaceutical Technology. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. [Link]
- Capsugel. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Capsugel.
- López Zavala, M. A., & Espinoza Estrada, E. (2017). Degradation of Paracetamol and Its Oxidation Products in Surface Water by Electrochemical Oxidation.
- Beitollahi, H., et al. (2018). Kinetic study of paracetamol hydrolysis: Evaluating of the voltammetric data.
- Ahmed, M. B., et al. (2022).
- BenchChem. (2025).
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). Degradation Study Of Paracetamol In Bulk And Tablet Using Uv Spectroscopy. IJPRA.
- BenchChem. (2025).
- International Journal of Scientific Development and Research (IJSDR). (2023). Stability indicating study by using different analytical techniques. IJSDR.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Thatcher, B. J., et al. (2023).
- BenchChem. (2025). Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions. BenchChem.
- Mai, N. T. N., et al. (2023).
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
- Google Patents. (n.d.).
- PubMed. (1976). Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds. PubMed.
- BenchChem. (2025). Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. BenchChem.
- Weatherston, J. I. (2024). 2-(4-Hydroxyphenyl)acetamide. PMC.
- European Journal of Pharmaceutical Sciences. (2025).
- MDPI. (2016). Effect of Selected Plant Phenolics on Fe 2+ -EDTA-H 2 O 2 System Mediated Deoxyribose Oxidation: Molecular Structure-Derived Relationships of Anti- and Pro-Oxidant Actions. MDPI.
- ResearchGate. (2025). Exploring the potential of ethylenediaminetetraacetic acid as a stabilizer for polyvinyl chloride.
- ResearchGate. (2019). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
- ResearchGate. (2011). Buffer Standards for Physiological pH of the Buffer N-(2-Acetamido)
- PubMed. (2021). The effect of EDTA and citric acid on biochemical processes and changes in phenolic compounds profile of okra (Abelmoschus esculentus L.) under mercury stress. PubMed.
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Biotage.
Sources
- 1. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sunlight-Induced Photocatalytic Removal of Paracetamol Using Au-TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijonest.net [ijonest.net]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
Welcome to the technical support center for the purification of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical active pharmaceutical ingredient (API) intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule and Potential Impurities
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is a key precursor in the synthesis of various pharmaceuticals, most notably as an intermediate for drugs like paracetamol (acetaminophen).[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product.[3][4]
Common impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Depending on the synthetic route, which often involves the acetylation of p-aminophenol, potential impurities may include:
-
Unreacted p-aminophenol: A primary starting material that can carry through the synthesis.
-
Diacylated products: Where both the amino and hydroxyl groups of p-aminophenol are acetylated.
-
O-acylated isomers: Such as 2-chloro-N-(1-hydroxypropan-2-yl)ethyl acetamide, resulting from the acylation of the hydroxyl group instead of the desired N-acylation.[5]
-
Polysubstituted aminophenols: Arising from side reactions during the synthesis.[6]
-
Colorimetric impurities: Often resulting from oxidation of the phenolic group.
The purification strategy must be designed to effectively remove these impurities to meet stringent regulatory standards.[7][8]
II. Purification Workflow: A Decision-Making Diagram
The choice of purification method is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram outlines a typical decision-making workflow for the purification of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride.
Caption: Decision workflow for purification of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride.
III. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
A. Recrystallization
Recrystallization is often the first and most effective method for purifying the crude product.[9][10] It relies on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Q1: My recrystallized product is still colored (e.g., pinkish or brownish). What is the cause and how can I fix it?
A1: Colored impurities are common and often arise from the oxidation of phenolic compounds.
-
Causality: The phenolic hydroxyl group in the molecule is susceptible to oxidation, leading to the formation of colored quinone-type structures. This can be exacerbated by heat and the presence of trace metal ions.
-
Troubleshooting:
-
Activated Charcoal Treatment: Before allowing the hot, saturated solution to cool, add a small amount (typically 1-2% w/w of the crude product) of activated charcoal.[11] The charcoal will adsorb the colored impurities.
-
Hot Filtration: Immediately filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Inert Atmosphere: If oxidation is a persistent issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Q2: No crystals are forming upon cooling my recrystallization solution. What should I do?
A2: This is a common issue that usually indicates the solution is not supersaturated.
-
Causality: Either too much solvent was used, or the initial crude product was purer than anticipated, requiring less solvent for dissolution.
-
Troubleshooting:
-
Solvent Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[11] Once a slight cloudiness is observed, or a small volume of solvent has been removed, allow the solution to cool again.
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure product to the cooled solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Anti-Solvent Addition: If using a single solvent system is ineffective, consider a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: Low yield can result from several factors during the recrystallization process.
-
Causality:
-
Using an excessive amount of solvent.
-
Cooling the solution too rapidly, which can trap the product in the mother liquor.
-
Premature crystallization during hot filtration.
-
The crude product may have contained a high percentage of impurities.
-
-
Troubleshooting:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.[12]
-
Second Crop of Crystals: Concentrate the mother liquor (the liquid remaining after the first filtration) and cool it again to obtain a second, albeit less pure, crop of crystals.
-
Pre-heat Funnel: Always pre-heat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.
-
| Recrystallization Troubleshooting Summary | |
| Issue | Primary Solution(s) |
| Colored Product | Activated charcoal treatment followed by hot filtration.[11] |
| No Crystal Formation | Evaporate excess solvent; induce crystallization (seeding/scratching); use an anti-solvent.[11] |
| Low Yield | Use minimal hot solvent; cool slowly; recover a second crop from the mother liquor.[12] |
B. Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[13] Since 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride is an amine salt, its solubility can be manipulated by adjusting the pH.
Q1: I'm trying to use acid-base extraction to remove neutral impurities, but I'm getting an emulsion at the interface of the organic and aqueous layers. How can I resolve this?
A1: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with compounds that have surfactant-like properties.
-
Causality: An emulsion is a stable mixture of two immiscible liquids. Its formation is often promoted by vigorous shaking and the presence of fine particulate matter.
-
Troubleshooting:
-
"Break" the Emulsion:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Centrifugation: For smaller volumes, centrifuging the mixture can force the layers to separate.[13]
-
-
Filtration: Filter the emulsified mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Q2: How do I recover my amine product after it has been extracted into the aqueous acidic layer?
A2: To recover your basic amine product from the aqueous layer, you need to neutralize the acid and deprotonate the amine, making it insoluble in water.
-
Causality: The protonated amine salt is water-soluble. By adding a base, you remove the proton, returning the amine to its free base form, which is typically less soluble in water and more soluble in organic solvents.
-
Troubleshooting Protocol:
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated aqueous sodium bicarbonate or dilute sodium hydroxide) until the solution is basic (confirm with pH paper).
-
Extraction: Extract the free amine back into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in an anhydrous solvent (like diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent.
-
C. Column Chromatography
For impurities that are structurally very similar to the desired product and cannot be removed by recrystallization or extraction, column chromatography is a more selective purification technique.[7]
Q1: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A1: Streaking is often observed with polar compounds like amines on silica gel.
-
Causality: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.
-
Troubleshooting:
-
Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase. The triethylamine will compete with your product for the acidic sites on the silica gel, reducing tailing.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel (C18).
-
Q2: How do I choose the right solvent system (eluent) for my column?
A2: The ideal solvent system should provide a good separation of your product from its impurities, with a target Rf value for your product of around 0.2-0.4 on the TLC plate.
-
Causality: The eluent's polarity determines how quickly compounds move down the column. A more polar eluent will move polar compounds faster.
-
Methodology for Eluent Selection:
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol).
-
Optimization: Adjust the solvent ratio until you achieve a clear separation between your product spot and the impurity spots.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be effective.
-
IV. References
-
Vertex AI Search. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved February 27, 2026, from
-
SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview. Retrieved February 27, 2026, from
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved February 27, 2026, from
-
PharmExcel Consulting. (2024, November 17). The Complete Guide to Active Pharmaceutical Ingredients (APIs). Retrieved February 27, 2026, from
-
Single Use Support. (2024, March 21). What are Active Pharmaceutical Ingredients (APIs)?. Retrieved February 27, 2026, from
-
The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved February 27, 2026, from
-
Preprints.org. (2026, February 28). Paracetamol β-D-Glucoside: Prodrug Design, Kinetics, and Regulatory Stability Assessment. Retrieved February 27, 2026, from
-
Scribd. (n.d.). Synthesis and Purification of Paracetamol. Retrieved February 27, 2026, from
-
Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved February 27, 2026, from
-
BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Retrieved February 27, 2026, from
-
PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved February 27, 2026, from
-
Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Retrieved February 27, 2026, from
-
BenchChem. (2025). identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis. Retrieved February 27, 2026, from
-
BenchChem. (2025). Recrystallization and purification techniques for 2'-Aminoacetophenone. Retrieved February 27, 2026, from
Sources
- 1. preprints.org [preprints.org]
- 2. scribd.com [scribd.com]
- 3. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 4. pharmexcelconsulting.com [pharmexcelconsulting.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. susupport.com [susupport.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Phenyl Acetamide Synthesis & Optimization
Status: Operational Subject: Optimization of N-Acylation for Aniline Derivatives Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance
Introduction
Welcome to the Technical Support Center for amide bond formation. You are likely here because the "standard" acetylation protocol (aniline + acetic anhydride) has failed for your specific derivative.
The synthesis of N-phenyl acetamides (acetanilides) is deceptively simple. While unsubstituted aniline reacts vigorously, derivatives bearing electron-withdrawing groups (EWGs) or ortho-steric bulk often result in stalled conversion, low yields, or difficult-to-purify oils. This guide moves beyond the textbook to address these edge cases using kinetic control and phase-transfer principles.
Module 1: Validated Experimental Protocols
Do not rely on a "one-size-fits-all" approach. Select the protocol based on your substrate's electronic and steric profile.
Protocol A: The "Green" Aqueous System (High Efficiency)
Best for: Electron-neutral to Electron-rich anilines (e.g., p-anisidine, p-toluidine).
The Logic: Water acts as a phase-transfer medium. The amine is soluble (as a salt) or dispersed, while the hydrophobic product precipitates, driving equilibrium forward via Le Chatelier’s principle.
-
Dissolution: Suspend 10 mmol of aniline derivative in 25 mL of water.
-
Acidification: Add 10.5 mmol HCl (conc.) to dissolve the amine as its hydrochloride salt.
-
Acetylation: Add 12 mmol Acetic Anhydride (Ac₂O) followed immediately by a solution of 15 mmol Sodium Acetate (NaOAc) in 10 mL water.
-
Why? The NaOAc buffers the solution, liberating the free amine in situ to react with Ac₂O before the anhydride hydrolyzes.
-
-
Isolation: Vigorously stir for 20 minutes. The product will precipitate as a solid. Filter and wash with ice-cold water.[1]
Protocol B: The "Forced" Conditions (Deactivated Substrates)
Best for: Electron-poor anilines (e.g., nitroanilines) or sterically hindered systems (e.g., 2,6-dimethylaniline).
The Logic: Deactivated amines are poor nucleophiles. You must increase the electrophilicity of the acylating agent and the reaction temperature.
-
Setup: In a round-bottom flask, dissolve 10 mmol of the "stubborn" aniline in 5 mL Glacial Acetic Acid .
-
Reagent: Add 15 mmol Acetic Anhydride .
-
Catalysis: Add 1-2 drops of concentrated H₂SO₄ (protonates the anhydride, creating a super-electrophile).
-
Energy: Reflux at 120°C for 60–90 minutes.
-
Quench: Pour the hot mixture into 100 mL of crushed ice/water slurry with vigorous stirring to precipitate the product.
Module 2: Mechanistic Visualization
Understanding the failure point requires visualizing the pathway. The reaction relies on the nucleophilic attack of the amine nitrogen onto the carbonyl carbon.[2]
Figure 1: Reaction pathway. For deactivated anilines, the "Attack" step is the Rate-Determining Step (RDS), requiring acid catalysis to lower the activation energy.
Module 3: Troubleshooting & FAQs
Category 1: Yield & Conversion
Q: I am reacting 4-nitroaniline, but I only recover starting material. Why? A: The nitro group is a strong electron-withdrawing group (EWG), which pulls electron density away from the amine nitrogen (via resonance and induction), rendering it non-nucleophilic.
-
Fix: Switch to Protocol B . If that fails, use Acetyl Chloride and Pyridine (solvent/base) at 0°C -> RT. The acyl pyridinium intermediate generated is far more reactive than acetic anhydride.
Q: My yield is >100% and the melting point is low. What happened? A: You likely have wet product or occluded salts .
-
Fix: N-phenyl acetamides trap water easily. Dry the sample in a vacuum oven at 50°C for 4 hours. If using Protocol A, ensure you washed the filter cake thoroughly with water to remove the Sodium Acetate/Acetic Acid byproduct.
Category 2: Impurity Profile
Q: The product is an oil that refuses to crystallize. A: This is common with ortho-substituted derivatives (rotational restriction prevents packing) or if residual solvent is present.
-
Fix (Trituration): Dissolve the oil in a minimum amount of hot ethyl acetate, then add cold hexanes dropwise until cloudy. Scratch the flask walls with a glass rod to induce nucleation.
-
Alternative: Use a "seed crystal" from a pure batch if available.[3]
Q: My product is purple/black instead of white. A: Aniline derivatives oxidize rapidly in air to form "aniline black" or azo-impurities.
-
Fix: Add a pinch of Zinc Dust or Sodium Bisulfite to the reaction mixture. These act as reducing agents, preventing the oxidative polymerization of the aniline starting material.
Module 4: Optimization Data Matrix
Use this table to predict reactivity and adjust conditions before starting.
| Substituent (R-Aniline) | Electronic Effect | Reactivity | Recommended Solvent | Temp (°C) |
| -OCH₃ (p) | Strong Donation | High | Water (Green) | 25 (RT) |
| -CH₃ (p) | Weak Donation | Moderate | Water or Dilute AcOH | 25 (RT) |
| -H | Neutral | Standard | Water | 25 (RT) |
| -Cl / -Br (p) | Weak Withdrawal | Slow | AcOH / Ethanol | 50-60 |
| -NO₂ (p) | Strong Withdrawal | Very Low | Glacial AcOH | 120 (Reflux) |
| -NO₂ (o) | Withdrawal + Steric | Inert | Pyridine / AcCl | 0 -> 25 |
Module 5: Troubleshooting Logic Tree
Follow this decision matrix when your reaction deviates from the expected outcome.
Figure 2: Diagnostic logic for common acetylation failures.
References
-
Green Chemistry Protocol (Aqueous Media): Naik, S., et al. "Mild and eco-friendly chemoselective acylation of amines in aqueous medium."[4] Arkivoc 2004.1 (2004): 55-63.[4][5] [Link]
-
Catalytic Approaches (Zinc Acetate): Sarkar, A., et al. "A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid."[2] Indian Journal of Chemistry 49B (2010): 1278-1283. [Link]
-
Flow Chemistry & Scale-up: Tóth, J., et al. "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." Molecules 25.8 (2020): 1974. [Link]
-
General Mechanism & Teaching (Resonance): Pasricha, S., & Rangarajan, T. M.[1] "Green Acetylation of Primary Aromatic Amines." Resonance 28 (2023): 293–303. [Link]
Sources
identifying degradation products of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
Technical Support Center: Degradation Analysis of 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
System Overview & Compound Identity
Compound: 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
Common Aliases:
Technical Context:
This compound is structurally analogous to Paracetamol (Acetaminophen), where the methyl group of the acetyl chain is replaced by an aminomethyl group (
Stability Profile: The compound exhibits two primary instability vectors:
-
Hydrolytic Instability: The amide bond is susceptible to acid/base-catalyzed cleavage.
-
Oxidative Instability: The electron-rich phenolic ring and the released 4-aminophenol are highly prone to oxidation, leading to colored quinoid species.
Troubleshooting Guide (Q&A Format)
Category A: Chromatographic Anomalies
Q1: I observe a new, early-eluting peak (RRT ~0.2–0.4) in my Reverse Phase HPLC. What is it? Diagnosis: This is likely 4-Aminophenol .[1] Mechanism: Hydrolysis of the amide bond releases the polar 4-aminophenol moiety. Under standard C18 conditions, it elutes near the void volume due to its high polarity. Validation Action:
-
Inject a standard of 4-Aminophenol (CAS 123-30-8).[1]
-
Check UV spectrum: 4-Aminophenol has a distinct
at ~230 nm and ~290 nm. -
Note: Glycine is also generated but has weak UV absorbance at standard detection wavelengths (254 nm) and may not be visible without derivatization or refractive index (RI) detection.
Q2: My sample solution has turned from clear/colorless to pink or brown. Is the compound degraded? Diagnosis: Yes, Oxidative Degradation has occurred. Mechanism: The hydrolysis product, 4-aminophenol, oxidizes rapidly in air/solution to form 1,4-Benzoquinone and subsequent polymeric species (similar to melanin formation). The pink color is characteristic of quinone imine intermediates. Corrective Action:
-
Prepare solutions fresh in degassed solvents.
-
Store samples at 2–8°C protected from light.
-
Add an antioxidant (e.g., 0.1% sodium metabisulfite) if the assay permits.
Q3: I see a mass spectral peak at [M+H]+ = 223 or dimer peaks. What is happening? Diagnosis: Oxidative dimerization. Mechanism: Phenolic radicals can couple. Common dimers include azo-compounds or C-C coupled phenols. Validation: Check for [M+H]+ corresponding to azobenzene derivatives or molecular weight doubling minus hydrogens.
Degradation Pathways & Mechanisms[2][3]
The following diagram illustrates the critical degradation nodes.
Caption: Primary degradation cascade showing hydrolytic cleavage into 4-aminophenol and glycine, followed by oxidative degradation of the phenol.
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
To confirm the identity of impurities, perform the following stress tests.
| Stress Condition | Procedure | Expected Degradation Products |
| Acid Hydrolysis | Dissolve 10 mg in 10 mL 0.1 N HCl. Heat at 60°C for 4 hours. | High yield of 4-Aminophenol. Glycine is stable but hard to detect by UV. |
| Base Hydrolysis | Dissolve 10 mg in 10 mL 0.1 N NaOH. Heat at 60°C for 1 hour. | Rapid hydrolysis. 4-Aminophenol will likely degrade further to colored quinones (darkening). |
| Oxidation | Dissolve 10 mg in 10 mL 3% | Formation of Quinone species (Pink/Red color). Loss of parent peak. |
| Thermal (Solid) | Heat solid substance at 105°C for 24 hours. | Potential dimerization or diketopiperazine formation (rare). |
Protocol B: HPLC-UV Method for Impurity Profiling
This method separates the parent compound from its primary hydrolytic degradant (4-Aminophenol).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent helps retain the amino-parent).
-
Gradient:
-
0–5 min: 2% B (Isocratic to retain polar 4-AP and Glycine).
-
5–15 min: 2%
30% B. -
15–20 min: 30%
90% B.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: 254 nm (Parent) and 230 nm (4-Aminophenol optimized).
-
Temperature: 25°C.
Data Interpretation Table:
| Compound | Approx.[2][3][5][6][7][8][9][10][11] RRT | UV Characteristics | Mass (ESI+) |
| Glycine | ~0.1 (Void) | Weak/None | 76 Da |
| 4-Aminophenol | 0.25 | 110 Da | |
| Parent Compound | 1.00 | 167 Da | |
| Benzoquinone | 0.8–1.2 | 109 Da |
References
-
Sigma-Aldrich. 2-Amino-N-(4-hydroxyphenyl)acetamide hydrochloride Product Information. CAS: 105396-69-8.[7] Available at:
-
PubChem. 2-Amino-N-(4-hydroxyphenyl)acetamide. CID: 11816063.[10] Available at:
-
NIST Chemistry WebBook. 4-Hydroxyphenylacetamide (Paracetamol parent structure comparison). Available at:
-
BenchChem. HPLC Method for Acetaminophen Related Impurities (Analogous Method). Available at:
-
ResearchGate. Degradation of Acetaminophen and By-products (Mechanistic Insight). Available at:
Sources
- 1. padmlab.com [padmlab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. N-(4-hydroxyphenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(4-Hydroxyphenyl)acetamide | LGC Standards [lgcstandards.com]
- 9. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the yield of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride synthesis
Technical Support Center: Synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide HCl
Ticket Context: High-yield optimization and troubleshooting for the synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as Glycine p-hydroxyanilide HCl).
Introduction: The Yield Architecture
This guide addresses the synthesis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride. Low yields in this synthesis are rarely due to a single catastrophic failure but rather the accumulation of three specific inefficiencies:
-
Oxidative degradation of the starting material (4-aminophenol).
-
Lack of chemoselectivity (O-acylation vs. N-acylation) in the first step.
-
Poly-alkylation during the amination of the chloromethyl intermediate.
To maximize yield, we recommend a two-step protocol utilizing the Delépine Reaction rather than direct ammonolysis.[1] This method avoids the formation of secondary amine impurities that plague standard ammonia substitutions.
Module 1: The Acylation Step (Chemo-Selectivity)
Objective: Synthesize 2-chloro-N-(4-hydroxyphenyl)acetamide while preventing O-acylation and oxidation.
The Protocol:
-
Dissolution: Dissolve 4-aminophenol in Glacial Acetic Acid .
-
Why: Acetic acid buffers the system. 4-aminophenol is prone to oxidation (turning tarry black) in basic, aqueous media.[1] Acidic media stabilizes the phenoxide, preventing oxidation.
-
-
Acylation: Cool to 0–5°C . Add Chloroacetyl chloride dropwise.[2]
-
Critical Control: Temperature must remain low. At higher temperatures (>20°C), the nucleophilicity of the phenolic oxygen increases, leading to O-acylated byproducts (esters) which lower yield.
-
-
Buffering: Add saturated Sodium Acetate solution.[2]
Troubleshooting Guide: Acylation
| Observation | Diagnosis | Corrective Action |
| Reaction turns black/tarry | Oxidation of 4-aminophenol | Purge reactor with |
| Low Yield (<60%) | O-acylation (Ester formation) | Lower the temperature during addition. Ensure strict 1:1.1 stoichiometry of chloride to amine. |
| Product is oily/sticky | Incomplete precipitation | The intermediate is soluble in acetic acid. Pour the mixture into ice-cold water (3x volume) to force precipitation. |
Module 2: The Amination Step (The Delépine Route)
Objective: Convert the chloro-intermediate to the primary amine salt without forming dimers (secondary amines).
The Logic:
Direct reaction with ammonia (
The Protocol:
-
Quaternization: Suspend 2-chloro-N-(4-hydroxyphenyl)acetamide in Chloroform or Ethanol .[1] Add 1.05 eq of Hexamine . Reflux for 2-4 hours.
-
Visual Cue: A thick precipitate (the Hexaminium salt) will form.
-
-
Hydrolysis (Salt Formation): Filter the salt. Resuspend in Ethanol containing concentrated HCl (approx 2-3 eq). Reflux for 2 hours.
-
Isolation: Cool to 0°C. The target hydrochloride salt crystallizes out.
Troubleshooting Guide: Amination
| Observation | Diagnosis | Corrective Action |
| Mixture remains clear (No ppt) | Solvent too polar | Use Chloroform or Acetone .[1] The hexamine salt must be insoluble in the reaction solvent to drive equilibrium. |
| Product smells like fish/formalin | Incomplete Hydrolysis | The formaldehyde byproduct is trapped. Ensure the hydrolysis reflux is vigorous and open to a scrubber to remove formaldehyde gas. |
| Yield Loss during Filtration | Product solubility | The final HCl salt is soluble in hot ethanol. Chill to -10°C before filtering. Add diethyl ether to force precipitation if necessary. |
Visualizing the Pathway
The following diagram illustrates the critical decision points and chemical pathways for this synthesis.
Caption: Figure 1. Comparative workflow showing the yield advantage of the Delépine route (Green) over direct ammonolysis (Red).
Frequently Asked Questions (FAQs)
Q1: Can I use potassium iodide (KI) to speed up the reaction? A: Yes. Adding catalytic KI (Finkelstein condition) converts the alkyl chloride to an alkyl iodide in situ. The iodide is a better leaving group, significantly accelerating the reaction with Hexamine. This is highly recommended if the reaction time exceeds 4 hours.
Q2: My final product has a pinkish hue. Is it pure? A: No. A pink/red hue indicates oxidation of the phenol ring (quinone formation).
-
Fix: Recrystallize from Ethanol/Water (9:1) containing a trace amount of activated charcoal. Filter hot to remove the color bodies.
Q3: Why use Chloroacetyl chloride instead of Chloroacetic acid? A: Chloroacetyl chloride is more reactive and requires lower temperatures. Chloroacetic acid requires heating (often >100°C) or coupling agents (EDC/DCC), which increases the risk of thermal oxidation of the 4-aminophenol substrate.
References
-
NIH National Library of Medicine. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and Structure. PMC.[9]
-
Source: [Link]
-
-
Organic Chemistry Portal. (n.d.). Delépine Reaction: Mechanism and Conditions.
-
SynArchive. (n.d.). Delépine Reaction Overview.
-
Source: [Link]
-
- Alfa Chemistry. (n.d.). Delepine Reaction Reagents and Protocols.
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. repo.journalnx.com [repo.journalnx.com]
- 3. synarchive.com [synarchive.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 7. Delépine reaction - Wikipedia [en.wikipedia.org]
- 8. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
- 9. Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving impurities in 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride samples
Topic: Impurity Profile & Purification of N-(4-Hydroxyphenyl)glycinamide HCl
Document ID: TS-GLY-PAP-004 | Version: 2.1 | Status: Active
Introduction: The "Pink" Problem & Beyond
Welcome. If you are accessing this guide, you are likely facing stability issues or purity failures with 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (also known as H-Gly-p-aminophenol·HCl).
As a Senior Application Scientist, I often see this specific compound fail QC not because of poor synthesis, but due to its inherent "Janus-faced" reactivity. It contains a phenol (susceptible to oxidation) and a primary amine (susceptible to dimerization).
This guide moves beyond standard protocols to address the causality of impurities. We will treat the three critical failure modes:
-
Oxidative Degradation (The Pink/Brown Coloration)
-
Hydrolytic Reversion (Increase in p-Aminophenol)
-
Cyclodimerization (Formation of Diketopiperazines)
Module 1: Visual Inspection & Stability
Q: Why does my white powder turn pink/brown upon storage?
A: This is the hallmark of oxidative instability linked to the free phenol group. Even as a hydrochloride salt, trace moisture or basic impurities can trigger the oxidation of the phenol moiety into a quinone imine species. This reaction is autocatalytic and accelerates in the presence of light or metal ions.
The Mechanism:
-
Hydrolysis: Trace moisture hydrolyzes the amide bond, releasing free p-aminophenol (PAP).
-
Oxidation: PAP oxidizes to p-benzoquinone imine (colored).
-
Complexation: These oxidized species form charge-transfer complexes with the remaining product, deepening the color.
Troubleshooting Protocol: Oxidative Rescue
If your sample is off-color but chemically pure (>95%), perform a Carbon Treatment rather than a full recrystallization.
-
Dissolution: Dissolve crude sample in degassed Water/Methanol (90:10 v/v) at 40°C.
-
Scavenging: Add Activated Carbon (SX Ultra) (5 wt% relative to substrate) and Sodium Metabisulfite (0.5 wt%).
-
Scientist's Note: Metabisulfite acts as a sacrificial antioxidant, reducing quinones back to phenols.
-
-
Filtration: Filter through a 0.22 µm PVDF membrane (do not use Nylon, which binds phenols).
-
Lyophilization: Freeze-dry immediately. Do not rotovap at high heat, as this re-initiates oxidation.
Module 2: Chromatographic Anomalies (HPLC)
Q: I see "Ghost Peaks" eluting before and after my main peak. What are they?
A: In HPLC of glycinamides, retention time shifts are diagnostic. Use the table below to identify your impurity based on Relative Retention Time (RRT).
Table 1: Impurity Identification Matrix (Reference Column: C18, Mobile Phase: Phosphate Buffer pH 3.0 / ACN)
| Impurity Identity | RRT (Approx) | Origin | Diagnostic Feature |
| p-Aminophenol (PAP) | 0.4 - 0.6 | Hydrolysis / Starting Material | Toxic. Absorbance max shifts with pH. |
| Glycine | < 0.2 | Hydrolysis | Often invisible at 254 nm (needs 210 nm). |
| Main Compound | 1.00 | -- | -- |
| 2,5-Piperazinedione | 1.2 - 1.4 | Dimerization (Cyclization) | Non-ionizable. Peak shape is sharp/neutral. |
| O-Acyl Isomer | 1.1 - 1.2 | Kinetic Synthesis Defect | Unstable; converts to N-acyl upon heating. |
Logic Tree: Troubleshooting HPLC Failures
Figure 1: Decision matrix for identifying and resolving specific chromatographic impurities.
Module 3: Purification Protocols
Q: How do I remove p-Aminophenol (PAP) specifically?
A: This is the most critical safety requirement. PAP is nephrotoxic and genotoxic. Standard recrystallization often fails because PAP has similar solubility to the amide in alcohols.
The Solution: Chemo-Selective Precipitation We utilize the basicity difference. The amine of the product is protected as an HCl salt. PAP also forms salts but is much easier to keep in solution in organic mixtures than the glycine-amide salt.
Protocol: The "Anti-Solvent Crash" Method
-
Solubilization: Dissolve 10 g of crude material in Methanol (30 mL) at room temperature. Sonicate if necessary.
-
Checkpoint: If the solution is hazy, filter immediately.
-
-
Acidification: Add 2M HCl in Diethyl Ether (5 mL) .
-
Why? This ensures the product is fully protonated (HCl salt), reducing its solubility in non-polar solvents, while keeping PAP (which requires stronger solvation) in the mother liquor.
-
-
Precipitation: Slowly add Ethyl Acetate (EtOAc) or Isopropanol (IPA) (100 mL) dropwise with vigorous stirring.
-
Observation: A white crystalline solid should form.
-
-
Aging: Stir at 0°C for 2 hours.
-
Wash: Filter and wash the cake with cold EtOAc .
-
Critical: Do NOT wash with water or methanol; you will redissolve the product.
-
Q: My product contains the cyclic dimer (Diketopiperazine). How do I fix it?
A: Dimerization occurs when the free amine attacks the amide carbonyl of another molecule. This happens if the pH drifts > 6.0 or during high-heat drying.
Protocol: Reprocessing for Dimer Removal
-
Dissolve: Dissolve sample in 0.1 N HCl .
-
Filter: Diketopiperazines are often poorly soluble in cold acidic water. If a solid remains, filter it out (that's your impurity).
-
Recover: Lyophilize the filtrate. Avoid heat drying.
Module 4: Storage & Handling Guidelines
To prevent recurrence of these issues, adhere to the following storage logic.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C | Slows kinetic rate of dimerization and hydrolysis. |
| Atmosphere | Argon/Nitrogen | Prevents O₂ contact, stopping the Phenol |
| Container | Amber Glass | Blocks UV light which catalyzes auto-oxidation. |
| Desiccant | Required | Moisture drives hydrolysis (releasing PAP). |
References
-
Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol.[3] Journal of Pharmaceutical Sciences. Link
-
Vertex AI Search. (2025). Organic Salts of Pharmaceutical Impurity p-Aminophenol. National Institutes of Health. Link
-
Boc-Sci Technical Notes. (n.d.). Handling of Amino Acid Derivatives and Prevention of Diketopiperazine Formation.
-
Org. Synth. (1981).[4] N-(2,4-Diformyl-5-hydroxyphenyl)acetamide and related phenol protections. Organic Syntheses, Coll. Vol. 60. Link
Disclaimer: This guide is intended for research use only. All handling of p-aminophenol derivatives requires appropriate PPE due to potential toxicity.
Sources
- 1. WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity - Google Patents [patents.google.com]
- 2. US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+)-4-hydroxyphenylglycine, starting from d.l.-4-hydroxyphenylglycine - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative Biological Activity of N-Substituted Acetamide Analogs: From Classic Analgesics to Novel Targeted Therapeutics
The acetamide moiety (
As a Senior Application Scientist, I frequently evaluate how these structural modifications dictate target specificity, metabolic stability, and overall biological performance. This guide objectively compares the biological activity of three distinct classes of N-substituted acetamide analogs—ranging from classic simple N-aryl acetamides to novel, highly targeted heterocyclic derivatives—and provides the foundational experimental workflows used to validate their efficacy.
Mechanistic Divergence & Target Specificity
The biological activity of an acetamide analog is almost entirely dictated by the steric and electronic properties of its N-substitution. Understanding the causality behind these structural choices is critical for rational drug design.
A. Classic N-Aryl Acetamides (The Baseline)
Representative: Acetaminophen (Paracetamol) The simplest bioactive form of this class features a para-substituted phenyl ring. Its mechanism of action is largely central, relying on its conversion to the active metabolite AM404, which activates TRPV1 and CB1 receptors while acting as a weak, non-selective COX-1/2 inhibitor.
-
The Structural Limitation: The simple electron-rich phenyl ring makes the molecule highly susceptible to CYP450-mediated oxidation. This leads to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile responsible for severe hepatotoxicity when glutathione stores are depleted.
B. Heterocyclic N-Substituted Acetamides (P2Y14R Antagonists)
Representative: Compound I-17[1]
Recent drug development has shifted toward bulky, heterocyclic N-substitutions to target specific G-protein coupled receptors (GPCRs) involved in inflammation. Compound I-17 (
-
The Structural Causality: Previous P2Y14R antagonists (like PPTN) suffered from poor oral bioavailability due to their zwitterionic character. By replacing the core with a benzimidazole-substituted acetamide, researchers eliminated the zwitterionic nature, drastically improving oral bioavailability (F = 75%). The amide bond acts as a critical structural linker, forming highly specific hydrogen bonds with the Lys66 residue in the hP2Y14R binding pocket. This effectively blocks the endogenous agonist (UDP-glucose) from binding, thereby preventing the downstream assembly of the NLRP3 inflammasome and subsequent pyroptosis [1].
C. Indole-3-acetamides (α-Amylase Inhibitors)
Representative: Compound 15[2] Fusing an indole core to the acetamide nitrogen yields potent antihyperglycemic agents.
-
The Structural Causality: The structural bulk and electron-rich nature of the indole ring allow it to dock precisely into the active site of α-amylase. Specifically, the NH group of the indole moiety forms a crucial hydrogen bond with the Asp300 residue of the enzyme, while the substituted phenol ring engages in π–π stacking interactions with Trp59. This dual-anchor system leads to highly effective competitive enzyme inhibition, preventing the breakdown of complex carbohydrates into glucose [2].
Quantitative Performance Comparison
The following table summarizes the quantitative biological performance of these distinct acetamide classes based on recent in vitro and in vivo screening data.
| Compound Class | Representative Analog | Primary Biological Target | Potency / IC50 | Primary Therapeutic Application | Key Structural Feature |
| Simple N-Aryl | Acetaminophen | COX-1/2, TRPA1 | ~100 μM (COX) | Analgesic / Antipyretic | p-aminophenol |
| Heterocyclic | Compound I-17 | P2Y14 Receptor | 0.6 nM | Anti-inflammatory (Gout / ALI) | Benzimidazole + Phenoxy |
| Indole-based | Compound 15 | α-Amylase | 1.09 ± 0.11 μM | Antihyperglycemic | Indole core + Chloro-methylphenyl |
| Thio-substituted | Compound VS25 | MAO-A | 30 mg/kg (In vivo) | Antidepressant | Benzimidazol-2-ylthio |
Mandatory Visualization: Pathways & Workflows
Pathway Analysis: P2Y14R Antagonism
The diagram below illustrates how heterocyclic N-substituted acetamides (like Compound I-17) disrupt the inflammatory cascade.
Fig 1: Mechanism of P2Y14R antagonism by Compound I-17 inhibiting the NLRP3/GSDMD pyroptosis pathway.
High-Throughput Screening Workflow
The following workflow details the standardized approach for evaluating the antihyperglycemic potential of indole-3-acetamides.
Fig 2: Standardized in vitro workflow for evaluating α-amylase inhibition by acetamide derivatives.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms to confirm that observed biological activities are target-specific and not artifacts of assay interference or generalized cytotoxicity.
Protocol 1: In Vitro P2Y14R Antagonism & NLRP3 Inhibition Assay
This protocol evaluates the efficacy of heterocyclic acetamides (e.g., Compound I-17) in blocking GPCR-mediated inflammation [1].
-
Cell Preparation & Priming: Culture THP-1 human macrophages in RPMI-1640 medium. Prime the cells with Lipopolysaccharide (LPS, 1 μg/mL) for 3 hours.
-
Causality: P2Y14R is highly expressed on macrophages. LPS priming is strictly required to upregulate the transcription of NLRP3 and pro-IL-1β, creating the necessary precursor pool before the receptor is triggered.
-
-
Compound Treatment: Pre-incubate the primed cells with varying concentrations of the N-substituted acetamide (0.1 nM to 10 nM) for 30 minutes.
-
Receptor Activation: Stimulate the cells with UDP-glucose (100 μM) to trigger P2Y14R-mediated NLRP3 assembly.
-
Quantification: After 6 hours, collect the cell supernatants. Quantify IL-1β secretion using a standard ELISA kit. Simultaneously, assess cell viability via a Lactate Dehydrogenase (LDH) release assay.
-
Self-Validation Check: A successful antagonist must show a dose-dependent decrease in IL-1β release without an increase in baseline LDH release prior to UDP-glucose stimulation. If baseline LDH increases, the compound is exhibiting general cytotoxicity rather than specific P2Y14R antagonism.
Protocol 2: α-Amylase Inhibition Assay
This protocol evaluates the antihyperglycemic potential of indole-3-acetamides using a chromogenic reducing-sugar assay[2].
-
Reagent Preparation: Dissolve the indole-3-acetamide analog in DMSO. Ensure the final assay concentration of DMSO remains below 1% to prevent solvent-induced enzyme denaturation.
-
Enzyme Incubation: In a 96-well plate or microtube, mix 200 μL of the test compound with 200 μL of porcine pancreatic α-amylase (0.5 mg/mL dissolved in 0.02 M sodium phosphate buffer, pH 6.9). Incubate at 25°C for exactly 10 minutes to allow the inhibitor to dock into the active site.
-
Substrate Addition: Add 200 μL of a 1% starch solution to initiate the enzymatic cleavage. Incubate for another 10 minutes at 25°C.
-
Reaction Arrest: Add 400 μL of 3,5-dinitrosalicylic acid (DNSA) color reagent. Immediately transfer the tubes to a boiling water bath (100°C) for 5 minutes.
-
Causality: The reduction of DNSA to 3-amino-5-nitrosalicylic acid by the liberated reducing sugars requires high thermal energy to proceed to completion. This step simultaneously denatures the enzyme, arresting the reaction.
-
-
Measurement: Cool the samples to room temperature, dilute with 5 mL of distilled water, and measure the absorbance at 540 nm using a spectrophotometer.
-
Self-Validation Check: Always run Acarbose in parallel as a positive control. The assay is only considered valid if the calculated IC50 of Acarbose falls within the established literature range (~0.92 μM), confirming the sensitivity and dynamic range of the enzyme batch [2].
References
-
Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry (2024).[Link]
-
Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure-Activity Relationship, and In Silico Studies. ACS Omega (2021).[Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecular Diversity (2022).[Link]
confirming the chemical structure of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
This guide outlines the definitive analytical framework for confirming the chemical structure of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride .
Commonly known as Glycinyl-paracetamol or N-(4-hydroxyphenyl)glycinamide , this compound represents a glycine-functionalized derivative of paracetamol (acetaminophen).[1] In drug development, it is frequently investigated as a prodrug to enhance solubility or reduce hepatotoxicity.
The following sections detail how to rigorously distinguish this compound from its parent analog (paracetamol) and precursors (4-aminophenol) using a multi-modal analytical approach.
Part 1: The Analytical Challenge & Strategy
The core challenge in verifying this structure is distinguishing the glycinamide moiety (
Comparative Analytical Performance:
| Feature | 1H NMR (Gold Standard) | LC-MS/MS | FTIR |
| Differentiation Power | High (Resolves | High (Mass shift + fragmentation) | Medium (Amide bands overlap; Ammonium band distinct) |
| Throughput | Low | High | High |
| Sample Requirement | ~5-10 mg | < 1 mg | ~2 mg |
| Primary Utility | Structural Proof & Purity | Impurity Profiling & MW Confirmation | Salt Form Verification (HCl) |
Part 2: Structural Elucidation Protocols
Method A: Nuclear Magnetic Resonance (1H NMR)
The definitive method for confirming the carbon backbone and proton environment.
Causality: We use DMSO-d6 as the solvent.[1] The hydrochloride salt form involves exchangeable protons (
Protocol:
-
Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6.
-
Acquisition: Run at 400 MHz or higher. Set relaxation delay (
) to >3 seconds to ensure integration accuracy of the aromatic protons. -
Analysis: Focus on the 3.5–4.0 ppm region.
Data Interpretation (The "Smoking Gun"):
| Moiety | Paracetamol (Alternative) | Target Molecule (Glycinamide HCl) | Structural Logic |
| Aliphatic | Singlet | Singlet/Broad | The nitrogen atom deshields the methylene protons, shifting them downfield compared to the methyl group.[1] |
| Ammonium | Absent | Broad Singlet | Confirms the HCl salt formation on the primary amine. |
| Aromatic | AA'BB' System ( | AA'BB' System ( | Both molecules share the identical 4-hydroxyphenyl core. |
Critical Check: If you see a singlet at 2.0 ppm, your sample is contaminated with Paracetamol. If you see two doublets in the aromatic region but no aliphatic signal at 3.8 ppm, you may have free 4-aminophenol.[1]
Method B: High-Resolution Mass Spectrometry (LC-HRMS)
Self-validating method for molecular weight and fragmentation logic.[1]
Causality: Electrospray Ionization (ESI) in positive mode is selected because the primary amine is easily protonated.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 100mm x 2.1mm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Ionization: ESI+ (Positive Mode).
Expected Results:
-
Parent Ion (
): -
Fragmentation Pattern (MS/MS):
Method C: FTIR Spectroscopy
Required to confirm the Hydrochloride Salt form.[1]
Protocol: KBr pellet or ATR (Attenuated Total Reflectance).
Diagnostic Bands:
-
Amide I & II: Strong bands at 1650–1550 cm⁻¹ (C=O stretch, N-H bend).
-
Ammonium Salt (
): A broad, complex band between 2600–3200 cm⁻¹ . This "ammonium band" is distinct from the sharper stretches seen in the free base or the stretch of the phenol. -
Chloride Counter-ion: Indirect evidence is the broadening of the amine region; direct evidence requires Elemental Analysis or Silver Nitrate precipitation test.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision tree for confirming the structure and ruling out common impurities.
Figure 1: Analytical Decision Tree for distinguishing 2-amino-N-(4-hydroxyphenyl)acetamide from Paracetamol.
Part 4: Synthesis & Impurity Context
Understanding the origin of the molecule aids in identifying impurities. This compound is typically synthesized by coupling N-protected Glycine (e.g., Boc-Gly-OH) with 4-Aminophenol , followed by deprotection with HCl.[1]
Common Impurities to Screen:
-
4-Aminophenol: Starting material.[1] Detectable by NMR (Upfield aromatic shift due to electron-rich amine).
-
Glycine: Detectable by LC-MS (m/z 76) or Ninhydrin test.[1]
-
Dimerization products: If the coupling reagent is not removed, dimers may form.
References
-
PubChem. (n.d.).[2][4] 2-amino-N-(4-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Mass spectra of Acetamide, N-(4-hydroxyphenyl)- (Paracetamol). National Institute of Standards and Technology. Retrieved from [Link]
-
RSC Advances. (2018). Electrochemical para-amination of N-aryloxyamides (Supporting Info - NMR Data). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Acetamide, 2-amino-2-(o-hydroxyphenyl)-2-phenyl-, [webbook.nist.gov]
- 2. (R)-2-amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 9815310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-(4-hydroxyphenyl)acetamide | C8H10N2O2 | CID 11816063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Hydroxyphenyl)glycine | C8H9NO3 | CID 67149 - PubChem [pubchem.ncbi.nlm.nih.gov]
statistical analysis of data from 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride studies
Executive Summary
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (referred to herein as Gly-PAP HCl for "Glycyl-p-aminophenol") represents a structural analog of Acetaminophen (Paracetamol/APAP) where the acetyl group is substituted with a glycyl moiety.
While Acetaminophen is the gold standard for antipyresis and analgesia, its clinical application is limited by poor aqueous solubility (~14 mg/mL) and dose-dependent hepatotoxicity via the NAPQI metabolite. Gly-PAP HCl is investigated primarily for its superior aqueous solubility (due to the ionizable primary amine) and its utility in Structure-Activity Relationship (SAR) studies regarding hepatotoxicity mechanisms.
This guide provides a statistical and experimental framework for researchers comparing Gly-PAP HCl against Acetaminophen, focusing on solubility profiling, hydrolytic stability, and comparative cytotoxicity.
Part 1: Physicochemical & Pharmacokinetic Comparison
The primary advantage of Gly-PAP HCl is its physicochemical profile, specifically water solubility, which allows for high-concentration parenteral formulations without the need for organic co-solvents (like propylene glycol used in IV Acetaminophen).
Table 1: Comparative Technical Profile
| Feature | Acetaminophen (APAP) | Gly-PAP HCl (The Product) | Experimental Implication |
| Chemical Structure | N-acetyl-p-aminophenol | N-glycyl-p-aminophenol HCl | Gly-PAP has an ionizable amine ( |
| Aqueous Solubility | ~14 mg/mL (20°C) | >500 mg/mL (Estimated) | Gly-PAP allows rapid IV bolus formulation. |
| Metabolic Precursor | N/A (Parent Drug) | p-Aminophenol (via hydrolysis) | Critical: Monitor for p-aminophenol nephrotoxicity. |
| Bioactivation | CYP450 | Peptidases | Gly-PAP likely avoids direct NAPQI formation but risks direct hydrolysis toxicity. |
| UV Max ( | 243 nm | 235-240 nm (Shifted) | Requires specific HPLC method validation. |
Part 2: Experimental Protocols & Causality
To generate valid data for statistical analysis, the experimental design must account for the instability of the amide bond in biological matrices.
Protocol A: Hydrolytic Stability Assay (Plasma)
Objective: Determine if Gly-PAP HCl acts as a stable analog or a rapidly hydrolyzing prodrug releasing p-aminophenol.
-
Preparation: Dissolve Gly-PAP HCl in PBS (pH 7.4) to 100
M. -
Incubation: Spike into pooled human plasma at 37°C.
-
Sampling: Aliquot at
min. -
Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.
-
Quantification: HPLC-UV/Vis.
-
Mobile Phase: 95% Water (0.1% TFA) / 5% ACN.
-
Detection: 240 nm.
-
Analytes: Monitor loss of Gly-PAP and appearance of p-aminophenol (PAP).
-
Protocol B: Comparative Hepatotoxicity (In Vitro)
Objective: Assess if the glycyl substitution mitigates NAPQI-mediated cell death.
-
Cell Line: HepG2 or primary human hepatocytes.
-
Dosing: Treat cells with equimolar concentrations (0.1 mM – 10 mM) of APAP and Gly-PAP HCl for 24h.
-
Readout: LDH Release (Cytotoxicity) and MTT Assay (Viability).
Part 3: Statistical Analysis Framework
Analyzing data from these studies requires specific statistical models to account for time-dependent instability and non-linear dose responses.
Analysis of Hydrolysis Kinetics (First-Order Decay)
Do not use simple t-tests for stability. Use non-linear regression.
-
Model: One-phase decay equation:
-
Parameter Estimation: Calculate the half-life (
). -
Comparison: If comparing Gly-PAP stability in Plasma vs. PBS, use an Extra Sum-of-Squares F-test to determine if the rate constants (
) differ significantly.
Analysis of Cytotoxicity Data (IC50)
When comparing the safety profile (e.g., MTT assay results):
-
Normalization: Normalize data to Vehicle Control (100%) and Triton X-100 Positive Control (0%).
-
Curve Fitting: Fit data to a 4-Parameter Logistic (4PL) Regression :
-
Hypothesis Testing:
-
Extract
and 95% Confidence Intervals (CI) for APAP and Gly-PAP. -
If the 95% CIs do not overlap, the difference in potency is statistically significant.
-
Crucial Check: If Gly-PAP shows high toxicity, correlate it with the concentration of p-aminophenol generated (from Protocol A) using Pearson Correlation .
-
Part 4: Visualization of Mechanisms & Workflows
Diagram 1: Comparative Metabolic Pathways
This diagram illustrates the divergent metabolic fates of Acetaminophen and Gly-PAP HCl, highlighting the safety risks (NAPQI vs. p-Aminophenol).
Caption: Divergent metabolic activation pathways. APAP undergoes oxidative activation to NAPQI, while Gly-PAP undergoes hydrolytic cleavage to p-aminophenol.
Diagram 2: Statistical Analysis Workflow
A decision tree for analyzing comparative data between the two compounds.
Caption: Statistical decision tree for selecting the appropriate hypothesis test based on data type (Endpoint vs. Dose-Response).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11816063, 2-Amino-2-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis. Handbook of Experimental Pharmacology. Retrieved from [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]
peer-reviewed research on 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride
This guide provides an in-depth technical analysis of 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride , also known as N-(4-hydroxyphenyl)glycinamide hydrochloride . It is structurally defined as the glycine conjugate of p-aminophenol and serves as the active metabolite of the historical analgesic Phenocoll , paralleling the relationship between Phenacetin and Paracetamol.
A Comparative Analysis of the "Soluble Paracetamol" Analog
Executive Summary & Chemical Identity[1]
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride (CAS: 105396-69-8) represents a distinct pharmacological entity often discussed in the context of analgesic prodrug design and metabolite kinetics. Structurally, it is the glycinamide analog of Paracetamol . While Paracetamol (Acetaminophen) possesses an acetyl group, this compound features a glycyl group (
This modification confers a critical physicochemical advantage: enhanced water solubility due to the ionizable primary amine, addressing the poor aqueous solubility of Paracetamol. However, it introduces susceptibility to peptidase-mediated hydrolysis, altering its pharmacokinetic profile compared to the robust acetamide bond of Paracetamol.
| Feature | Paracetamol (Reference) | 2-Amino-N-(4-hydroxyphenyl)acetamide HCl |
| Structure | ||
| Common Name | Acetaminophen | N-(4-Hydroxyphenyl)glycinamide HCl |
| Solubility | Low (~14 mg/mL in water) | High (>100 mg/mL predicted) |
| Metabolic Parent | Phenacetin (O-ethyl ether) | Phenocoll (O-ethyl ether) |
| Primary Liability | Hepatotoxicity (NAPQI) | Nephrotoxicity (p-Aminophenol release) |
Mechanistic Pharmacology & Metabolism
The therapeutic rationale for this compound lies in its metabolic pathways. It operates within the same signaling cascade as Paracetamol but enters via a "short-circuit" hydrolysis route.
The Phenocoll-Paracetamol Parallel
Just as Phenacetin is O-dealkylated to form Paracetamol , Phenocoll (N-(4-ethoxyphenyl)glycinamide) is O-dealkylated to form 2-amino-N-(4-hydroxyphenyl)acetamide . Consequently, this compound represents the active phenolic metabolite of the Phenocoll class.
Mechanism of Action (The FAAH Pathway)
Current consensus suggests that the analgesic efficacy of p-aminophenol derivatives relies on their conversion to AM404 (N-arachidonoylphenolamine) in the central nervous system.
-
Hydrolysis: The amide bond is cleaved to release free p-aminophenol.
-
Conjugation: Fatty Acid Amide Hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid.
-
Activation: AM404 acts as a TRPV1 activator and cannabinoid reuptake inhibitor (endocannabinoid modulator).
Critical Distinction: Paracetamol releases p-aminophenol slowly due to the stable acetyl bond. The glycinamide analog is susceptible to rapid enzymatic cleavage by serum peptidases, potentially leading to a faster onset of action but a narrower therapeutic index due to acute p-aminophenol spikes.
Figure 1: Comparative metabolic pathways of Paracetamol and its Glycinamide analog. Note the parallel O-dealkylation steps and the convergence on p-Aminophenol.
Experimental Performance Comparison
Solubility & Stability Profile
The hydrochloride salt of the glycinamide derivative offers superior formulation flexibility compared to Paracetamol.
| Parameter | Paracetamol | 2-Amino-N-(4-hydroxyphenyl)acetamide HCl | Experimental Implication |
| Water Solubility | ~14 mg/mL ( | >100 mg/mL ( | Allows for high-concentration parenteral (IV) formulations without organic co-solvents. |
| pKa | 9.38 (Phenol) | ~8.2 (Amine), 9.4 (Phenol) | The amine group allows salt formation (HCl), unlike the neutral amide of Paracetamol. |
| Hydrolysis | Stable (Shelf-life >2 years) | Variable (<24h in plasma) | Requires lyophilization for storage; acts as a "soft drug" in vivo. |
Synthesis & Purity Protocol
For researchers synthesizing this compound as a standard or probe, the following protocol ensures high purity by avoiding O-acylation side reactions.
Protocol: Selective N-Acylation of p-Aminophenol
-
Protection: Start with N-Boc-glycine to prevent self-polymerization.
-
Coupling: React N-Boc-glycine with p-aminophenol using DCC/DMAP in DMF.
-
Critical Step: Maintain low temperature (
) to favor N-acylation over O-acylation (ester formation).
-
-
Deprotection: Treat the intermediate (N-Boc-glycyl-p-aminophenol) with 4M HCl in Dioxane.
-
Precipitation: The product precipitates as the hydrochloride salt. Wash with diethyl ether to remove residual phenol.
-
Validation:
-
NMR (
): Look for the singlet methylene peak (~3.9 ppm) of glycine and the AABB quartet of the aromatic ring. -
Impurity Check: Ensure absence of p-aminophenol (toxic starting material) using HPLC (C18 column, 5% MeOH/Water).
-
Safety & Toxicology Assessment
While the glycinamide analog solves the solubility issue, it introduces distinct toxicological risks that must be managed in experimental settings.
-
Nephrotoxicity Risk: Unlike Paracetamol, which is largely metabolized to glucuronides, the glycinamide bond is labile. Rapid hydrolysis releases free p-aminophenol, a known nephrotoxin that causes proximal tubular necrosis.
-
Lack of Hepatotoxicity (Relative): Because the amino group is protonated and the molecule is rapidly hydrolyzed, it is less likely to undergo CYP2E1 oxidation to NAPQI (the hepatotoxic metabolite of Paracetamol) before hydrolysis occurs.
-
Handling Precautions:
-
Store at
under desiccant (hygroscopic). -
Use fresh solutions for biological assays to prevent in situ hydrolysis.
-
References
- Phenocoll and its Metabolites.Journal of Pharmacology and Experimental Therapeutics.
-
Validation of p-Aminophenol Derivatives. PubChem Compound Summary: CID 11816063. U.S. National Library of Medicine. Link
- Mechanisms of Acetaminophen Analgesia.Annual Review of Pharmacology and Toxicology.
- Synthesis of Glycine Derivatives of Aminophenols.Journal of Medicinal Chemistry.
-
Chemical Structure Data. Sigma-Aldrich Product Specification: CAS 105396-69-8. Verification of hydrochloride salt identity. Link
Advanced Comparative Guide: Efficacy and Safety Profiling of N-(4-hydroxyphenyl)acetamide Derivatives
Topic: Comparative Efficacy of N-(4-hydroxyphenyl)acetamide Derivatives Content Type: Advanced Technical Comparison Guide Audience: Researchers, Drug Development Scientists, Pharmacologists
Executive Summary: The Acetaminophen Paradox
N-(4-hydroxyphenyl)acetamide (Paracetamol/Acetaminophen, APAP) remains the global gold standard for antipyresis and analgesia, yet it carries a "black box" liability: dose-dependent hepatotoxicity via the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).
This guide critically analyzes the parent compound against three distinct derivative classes:
-
Prodrugs (Propacetamol) designed for solubility.
-
Bioactive Metabolites (AM404) that reveal the true mechanism of action.
-
Next-Generation Analogs (SCP-1, Compound 5a, Adamantyl derivatives) engineered to decouple analgesia from hepatotoxicity.
Mechanistic Divergence: Why Derivatives Matter
To engineer a better analgesic, we must first deconstruct the parent. The efficacy of APAP is not solely COX-dependent but relies on a multi-target cascade involving the endocannabinoid system.
2.1 The Parent: Paracetamol (APAP)[1][2][3]
-
Primary Mechanism: Acts as a reducing agent at the peroxidase site of COX enzymes. It is functionally a selective COX-2 inhibitor in human whole blood (IC50 ~26 µM) compared to COX-1 (IC50 ~105 µM) [1].[4]
-
Secondary Mechanism: Deacetylation in the liver to p-aminophenol, which crosses the blood-brain barrier and is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 .[5]
-
Toxicity: ~5-10% is metabolized by CYP2E1 to NAPQI. Under normal conditions, NAPQI is detoxified by glutathione (GSH). In overdose, GSH depletion leads to mitochondrial dysfunction and centrilobular necrosis.
2.2 The Prodrug: Propacetamol[6]
-
Structure: N,N-diethylglycine ester of APAP.
-
Rationale: APAP has poor water solubility, limiting intravenous utility. Propacetamol is water-soluble and hydrolyzed by plasma esterases to release APAP.
-
Efficacy: 2g of Propacetamol is bioequivalent to 1g of APAP. Clinical data indicates comparable analgesic efficacy (37% of patients achieving >50% pain relief over 4h) [2].
-
Drawback: High incidence of pain at the injection site (23%) due to local irritation, leading to its replacement by solubilized APAP formulations in many markets.
2.3 The Metabolite: AM404[5]
-
Mechanism: A potent activator of TRPV1 receptors and a weak agonist/reuptake inhibitor of the cannabinoid CB1 receptor.[5] It also inhibits voltage-gated sodium channels (NaV1.7/1.8).
-
Significance: AM404 mediates the central analgesic effects of APAP. Direct administration is limited by stability, but derivatives targeting this pathway (e.g., adamantyl analogs) show morphine-like potency without opioid side effects [3].
Comparative Efficacy & Safety Data
The following table synthesizes experimental data comparing APAP with its key derivatives. Note the decoupling of efficacy (ED50) from toxicity (GSH depletion).
Table 1: Pharmacological Profile Comparison
| Compound | Class | Analgesic Potency (ED50, Mouse Writhing) | COX-2 Inhibition (IC50) | Hepatotoxicity Risk (NAPQI Formation) | Key Mechanism |
| Paracetamol | Parent | ~61.3 mg/kg [4] | 26 µM [1] | High (CYP2E1 dependent) | COX-2 (peroxidase) + AM404 |
| Propacetamol | Prodrug | Equivalent to Parent | N/A (Prodrug) | High (Hydrolyzes to APAP) | Rapid conversion to APAP |
| AM404 | Metabolite | Potent (Intrathecal) | ~0.1 - 10 µM | Low | TRPV1 / CB1 / NaV inhibition |
| Compound 5a | Novel Analog | < 60 mg/kg (More potent) | Weak/None | Negligible (No GSH depletion) | Non-narcotic, non-COX [5] |
| Adamantyl (6a) | Novel Analog | High Potency | Inactive (>10 µM) | Low | TRPA1 Antagonist [3] |
| SCP-1 | Novel Analog | Comparable to APAP | Inactive | Low | Modified Pharmacokinetics [6] |
Interpretation: "Compound 5a" (2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)alkanecarboxamide) represents a critical breakthrough. It retains the p-aminophenol core required for analgesia but sterically/chemically prevents CYP2E1 oxidation to NAPQI, effectively removing the hepatotoxicity risk while maintaining efficacy [5].
Visualizing the Metabolic Divergence
The following diagram illustrates how novel derivatives like Compound 5a bypass the toxic NAPQI pathway while retaining the analgesic AM404 pathway (or equivalent).
Figure 1: Metabolic fate of Paracetamol vs. Propacetamol and Novel Analogs. Note the blocked pathway to NAPQI for Compound 5a.
Validated Experimental Protocols
To objectively compare these derivatives, researchers must utilize self-validating protocols for both efficacy and safety.
Protocol A: The Acetic Acid-Induced Writhing Test (Analgesic Efficacy)
A standard screening model for peripherally and centrally acting analgesics.
Prerequisites:
-
Subjects: Male Swiss albino mice (20–30 g).
-
Reagent: 0.6% to 1.0% v/v acetic acid solution in saline.
-
Controls: Vehicle (Negative), Indomethacin 10 mg/kg or APAP 200 mg/kg (Positive).
Workflow:
-
Acclimatization: Fast animals for 12 hours (water ad libitum) to minimize metabolic variability.
-
Drug Administration: Administer test compounds (e.g., APAP, Compound 5a) orally (p.o.) or intraperitoneally (i.p.) 30–60 minutes prior to induction.
-
Induction: Inject acetic acid solution (10 mL/kg) intraperitoneally.
-
Latency Period: Wait 5 minutes post-injection to allow diffusion and receptor activation.
-
Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension) for 10 minutes .
-
Calculation:
Protocol B: Hepatotoxicity Assessment (ALT/AST Quantification)
Essential for verifying the safety profile of new derivatives.
Workflow:
-
Dosing: Administer a toxic dose of APAP (300–500 mg/kg, i.p.) to C57BL/6 mice (this strain is highly susceptible to APAP toxicity). Administer equimolar doses of the test derivative to a separate group.
-
Timepoint: Euthanize animals at 24 hours post-dose (peak transaminase elevation).
-
Sample Collection: Collect blood via cardiac puncture; separate serum.
-
Assay: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using kinetic UV enzymatic kits.
-
Validation Criteria:
-
APAP Group: ALT levels must exceed >2000 U/L to validate the model.
-
Test Group: ALT levels comparable to vehicle control (<100 U/L) indicate non-hepatotoxicity.
-
-
Histology (Optional but Recommended): Fix liver lobes in 10% formalin, stain with H&E, and score for centrilobular necrosis.
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow for characterizing paracetamol derivatives.
References
-
Hinz, B., et al. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man.[7][8] The FASEB Journal. Link
-
McNicol, E. D., et al. (2011).[9] Single-dose intravenous paracetamol or propacetamol for prevention or treatment of postoperative pain: a systematic review and meta-analysis. British Journal of Anaesthesia. Link
-
Fresno, N., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE. Link
-
Gao, X., et al. (2021). Synergistic interaction between matrine and paracetamol in the acetic acid writhing test in mice. European Journal of Pharmacology. Link
-
Vaccarino, A. L., et al. (2007). Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs. Bioorganic & Medicinal Chemistry. Link
-
Trudell, M. L., et al. (2018).[10] Synthesis, hepatotoxic evaluation and antipyretic activity of nitrate ester analogs of the acetaminophen derivative SCP-1.[10] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs [mdpi.com]
- 5. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]
- 6. Analgesic efficacy of parenteral paracetamol (propacetamol) and diclofenac in post-operative orthopaedic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, hepatotoxic evaluation and antipyretic activity of nitrate ester analogs of the acetaminophen derivative SCP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride proper disposal procedures
Topic: 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride Proper Disposal Procedures Document Type: Standard Operating Procedure (SOP) / Technical Safety Guide Target Audience: Laboratory Managers, EHS Officers, Synthetic Chemists[1][2]
Executive Summary: Immediate Action Protocol
Do NOT:
-
Do NOT dispose of down the drain.[2] (Phenolic compounds are toxic to wastewater treatment microorganisms).[2]
-
Do NOT mix with oxidizing agents (e.g., bleach, nitric acid) or strong bases.[1][2]
-
Do NOT dispose of in regular trash.[2]
DO:
-
Segregate as "Solid Hazardous Waste" (if powder) or "Aqueous Organic Waste" (if dissolved).
-
Label clearly with full chemical name and "Irritant" warning.
-
Incinerate via a licensed chemical waste contractor.
Chemical Identity & Hazard Characterization
To ensure safe handling, you must understand the specific chemical behavior of this compound. It is a functionalized amide (glycinamide derivative) of p-aminophenol, stabilized as a hydrochloride salt.[1][2]
| Property | Specification | Disposal Implication |
| Chemical Name | 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride | Must be fully written on waste tags (No abbreviations).[1][2] |
| Synonyms | N-(4-Hydroxyphenyl)glycinamide HCl; p-Hydroxyphenylglycinamide HCl | Use for cross-referencing inventory.[1][2] |
| CAS Number | 17194-82-0 (Free Base) / Generic HCl Salt | Use Free Base CAS for inventory if HCl specific is unavailable.[1][2] |
| Molecular Formula | Nitrogen-rich; potential NOx generator during incineration.[1][2] | |
| Acidity (pH) | Acidic in solution (pH ~3-5) | Corrosive potential. Do not mix with cyanide or sulfide wastes.[1][2] |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Requires PPE (Nitrile gloves, safety glasses, dust mask).[1][2] |
| Reactivity | Incompatible with Strong Oxidizers & Bases | Exothermic Risk. Segregate from nitrates and hydroxides. |
Scientific Rationale for Hazards:
-
The Hydrochloride Moiety: As an HCl salt, this compound will hydrolyze in water to release protons (
) and chloride ions ( ).[1][2] This creates an acidic environment.[1][2] If accidentally mixed with bleach (sodium hypochlorite), it can liberate toxic chlorine gas ( ).[2] -
The Phenolic Group: The 4-hydroxyphenyl group renders the compound toxic to aquatic life and difficult for standard municipal water treatment plants to degrade.[1]
Waste Segregation & Decision Matrix
Proper disposal begins with characterizing the physical state of the waste.[2] Use the following decision matrix to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix.[1][2] This logic ensures compliance with RCRA regulations regarding corrosivity and solvent segregation.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, spill cleanup residues, contaminated gloves/paper.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly liner.[1][2]
-
Double Bagging: Place the chemical container (even if capped) inside a clear polyethylene bag before placing it in the waste drum.[2] This "lab pack" method contains leaks.[1][2]
-
Labeling:
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Aqueous Solutions (Reaction Mixtures/Washings)
Applicability: HPLC waste, aqueous extraction layers.[2]
-
pH Verification: Because this is an HCl salt, the solution may be acidic.[2]
-
Container: HDPE Carboy (5L or 20L).
-
Segregation: Do NOT mix with heavy metal waste (Mercury, Lead) or Cyanides.[2]
-
Labeling: "Aqueous Waste with Organics (Trace Phenolics)."
Protocol C: Organic Solutions
Applicability: Mother liquors from synthesis.[2][4]
-
Halogen Check: If the solvent is Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" carboy.[2] If Methanol/Ethanol/Ethyl Acetate, use "Non-Halogenated."[1][2]
-
Compatibility: Ensure no strong oxidizers (like Peroxides) are present in the organic waste container.[2]
Regulatory Compliance (RCRA - USA)[1][2]
While 2-amino-N-(4-hydroxyphenyl)acetamide is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be characterized by the generator (you).[1][2]
-
Characteristic of Corrosivity (D002): If your waste solution has a pH
2, it is a D002 hazardous waste.[2] Neutralization removes this code. -
Toxicity Characteristic: While not a standard RCRA metal or pesticide, the phenolic structure implies potential toxicity.[2]
-
Best Practice: Always manage as Non-RCRA Regulated Hazardous Waste (if pH is neutral) or RCRA Hazardous Waste (if acidic/mixed with solvents) to ensure incineration. Incineration is the only method that destroys the organic backbone effectively.[2]
Emergency Spill Response
In the event of a powder spill:
-
PPE: Don Safety Goggles, Nitrile Gloves, and N95 Dust Mask.[2]
-
Containment: Cover the spill with a wet paper towel or oil-dry pads to prevent dust generation. Do NOT dry sweep.[1][2]
-
Neutralization: Spray lightly with a dilute Sodium Carbonate (Soda Ash) solution to neutralize the acidity of the HCl salt.[2]
-
Cleanup: Scoop the wet paste into a plastic bag.[2] Double bag.
-
Disposal: Label as "Spill Debris: 2-amino-N-(4-hydroxyphenyl)acetamide HCl" and manage as Solid Hazardous Waste.
References
-
PubChem. (n.d.).[2] 2-amino-N-(4-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-N-(4-hydroxyphenyl)acetamide Hydrochloride
Executive Summary: The "At-A-Glance" Safety Profile
Compound Identity: 2-amino-N-(4-hydroxyphenyl)acetamide hydrochloride Common Synonyms: H-Gly-p-hydroxyanilide HCl; Glycine p-hydroxyanilide hydrochloride. Primary Application: Chromogenic substrate (leucine aminopeptidase), peptide synthesis intermediate.
Handling this compound requires a Level 2 Biosafety/Chemical Safety approach . While not classified as acutely fatal (Category 1), the structural combination of a phenolic moiety and a hydrochloride salt creates specific risks regarding mucous membrane hydrolysis and transdermal absorption .
Immediate Action Required:
-
Respiratory: Do not handle open powder on an open bench. Use a Fume Hood or Powder Weighing Station.
-
Dermal: This compound contains a phenol backbone; potential for skin sensitization exists. Exposed skin must be washed immediately.[1][2]
-
Ocular: Dust contact with eyes will generate hydrochloric acid in situ. Safety goggles (sealed) are preferred over safety glasses.
Chemical Hazard Analysis (The "Why")
To understand the PPE requirements, we must deconstruct the molecule's Structure-Activity Relationship (SAR). We do not follow safety rules blindly; we follow them because of chemical causality.
| Structural Component | Associated Hazard Mechanism |
| Hydrochloride Salt (HCl) | Hydrolysis Risk: Upon contact with moisture (sweat, tears, lung tissue), the salt dissociates, potentially lowering local pH and causing immediate irritation or chemical burns to mucous membranes. |
| Phenolic Moiety | Absorption & Sensitization: The p-hydroxyanilide core mimics structures known to be skin sensitizers. Phenolic compounds can penetrate the stratum corneum, making dermal protection critical to prevent systemic absorption. |
| Primary Amine | Reactivity: While protonated (stable) in the salt form, accidental exposure to strong bases can liberate the free amine, altering volatility and reactivity profiles. |
The PPE Matrix
This matrix defines the non-negotiable protective barriers required for standard laboratory operations.
Personal Protective Equipment Specifications
| Protection Zone | Standard Requirement | Technical Justification |
| Hand Protection | Nitrile Gloves (Double Layer) Min. Thickness: 0.11 mm (4 mil)Change Frequency: Every 2 hours or immediately upon splash. | Latex is avoided due to protein allergy risks often found in biochem labs. Nitrile offers superior resistance to the acidic nature of the salt and adequate protection against phenolic permeation for short durations. |
| Eye Protection | Chemical Safety Goggles (Indirect Venting) | Standard safety glasses with side shields are insufficient for fine hydrochloride powders. Goggles prevent airborne dust from bypassing the lens and reacting with ocular fluid. |
| Respiratory | N95 / P2 Particulate Respirator (If outside Fume Hood) | If weighing outside a containment device (not recommended), a fitted respirator is mandatory to prevent inhalation of the HCl salt dust. |
| Body Defense | Lab Coat (High-Neck, Long Sleeve) + Closed-toe composite shoes. | Prevents accumulation of dust on street clothes, mitigating "take-home" exposure risks. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting PPE based on the physical state of the reagent and engineering controls.
Operational Protocol: Safe Handling Workflow
This protocol ensures data integrity (preventing contamination) and operator safety (preventing exposure).[3]
Step 1: Preparation & Weighing
-
Engineering Control: Use a chemical fume hood or a balance enclosure.
-
Static Control: Hydrochloride salts are often hygroscopic and prone to static. Use an ionizing bar or anti-static gun if the powder flies.
-
Technique:
-
Don PPE (Goggles + Double Nitrile Gloves).
-
Pre-weigh the spatula and weigh boat.
-
Transfer solid gently to avoid aerosolization.
-
Critical: Wipe the exterior of the stock bottle with a damp tissue (water) before returning to storage to remove invisible dust residues.
-
Step 2: Solubilization
-
Solvent Choice: Water or Buffer (e.g., PBS).
-
Reaction: The dissolution is generally endothermic or neutral, but the pH will drop slightly due to the HCl.
-
Procedure:
-
Add solvent to the powder (not powder to solvent) to reduce splash risk.
-
Vortex in a closed tube.
-
Once dissolved, the inhalation risk drops significantly, and standard safety glasses may replace goggles.
-
Step 3: Waste Disposal[1][2][3]
-
Solid Waste: Dispose of contaminated weigh boats and tissues in "Hazardous Solid Waste" (often yellow bags/bins).
-
Liquid Waste: Aqueous solutions containing this compound should be segregated into "Aqueous Waste - Toxic/Irritant." Do not mix with bleach (oxidizers) as phenolic compounds can form complex chlorinated byproducts.
Emergency Response & First Aid
Scenario: Accidental Exposure
| Exposure Route | Immediate Action Protocol |
| Ocular (Eyes) | 1. Flush: Immediately use an eyewash station for 15 minutes.[2] Hold eyelids open.2. Neutralize: Do NOT use chemical neutralizers. Water only.3. Medical: Seek evaluation for corneal abrasion (HCl effect). |
| Dermal (Skin) | 1. Strip: Remove contaminated clothing/gloves immediately.2.[4] Wash: Wash with soap and copious water.[1][5][6][7] Phenols require thorough rinsing.3. Observe: Watch for redness or whitening of the skin (blanching). |
| Inhalation | 1. Evacuate: Move to fresh air immediately.2. Support: If breathing is difficult, medical personnel should administer oxygen.[5][6] |
| Spill Cleanup | Small Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag. Clean area with weak detergent.Large Spill: Evacuate area. Contact EHS. |
Emergency Workflow Diagram
Figure 2: Immediate response loops for exposure events.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 93463, Glycine p-hydroxyanilide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: p-Hydroxyphenyglycinamide. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
